BoNT-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-[[4-(dimethylamino)phenyl]-[(6-methyl-2-pyridinyl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C25H26N4O/c1-16-6-5-7-22(26-16)28-23(18-10-13-20(14-11-18)29(3)4)21-15-12-19-9-8-17(2)27-24(19)25(21)30/h5-15,23,30H,1-4H3,(H,26,28) |
InChI Key |
HOCWFUDKLDDDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BoNT inhibitor; compound 33; BoNTIN33; BoNTIN-33; BoNT-IN33; BoNT-IN-33 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: BoNT-IN-2 as a Potent Inhibitor of Botulinum Neurotoxin A Light Chain
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Botulinum Neurotoxin Serotype A (BoNT/A) is the most potent known biological toxin, posing a significant threat as a potential bioweapon and being the causative agent of botulism.[1] Its extreme toxicity stems from the enzymatic activity of its light chain (LC), a zinc metalloprotease that cleaves the SNARE protein SNAP-25, thereby blocking acetylcholine release at the neuromuscular junction and causing flaccid paralysis.[2][3] The development of small-molecule inhibitors that can neutralize the toxin's activity after neuronal internalization is a critical, yet unmet, therapeutic need.[4][5] This document provides a detailed technical overview of BoNT-IN-2, a small-molecule inhibitor of the BoNT/A light chain, summarizing its activity, the mechanism it targets, and the experimental protocols used for its evaluation.
The Molecular Mechanism of BoNT/A Intoxication
The BoNT/A holotoxin is a 150 kDa protein composed of a 100 kDa heavy chain (HC) and a 50 kDa light chain (LC), linked by a disulfide bond.[2][5] The intoxication process is a multi-step mechanism:
-
Binding: The HC binds with high specificity to receptors on the presynaptic surface of cholinergic neurons.[2]
-
Internalization: The neuron internalizes the toxin-receptor complex via endocytosis.[3]
-
Translocation: Acidification of the endosome triggers a conformational change in the HC, which forms a channel through which the LC is translocated into the neuronal cytosol.[5][6]
-
Enzymatic Action: In the cytosol, the disulfide bond is reduced, releasing the active LC. The LC, a Zn(II) endopeptidase, then specifically recognizes and cleaves the synaptosome-associated protein of 25 kDa (SNAP-25) at a unique site.[7][8][9]
-
Paralysis: The cleavage of SNAP-25 prevents the formation of the SNARE complex, which is essential for the fusion of acetylcholine-containing vesicles with the presynaptic membrane. This blockade of neurotransmitter release results in flaccid paralysis.[1][2]
This compound: A Direct Inhibitor of BoNT/A Light Chain
This compound (also identified as Compound 33) is a small molecule designed to directly inhibit the enzymatic activity of the BoNT/A light chain.[10] By targeting the catalytic domain of the toxin after it has entered the neuron, inhibitors like this compound represent a promising therapeutic strategy, particularly within the therapeutic window after exposure and internalization have occurred.[5]
Quantitative Data
The primary reported metric for the potency of this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the BoNT/A LC by 50%.
| Parameter | Value | Reference |
| IC50 | 4.5 µM | [10] |
Key Experimental Protocols
The discovery and validation of BoNT/A LC inhibitors rely on a tiered screening approach, progressing from biochemical assays to cell-based models and finally to in vivo validation.[11][12]
In Vitro Endopeptidase Activity Assay
This assay directly measures the catalytic activity of the recombinant BoNT/A LC and its inhibition by test compounds.
Objective: To quantify the enzymatic cleavage of a SNAP-25 substrate by BoNT/A LC and determine the IC50 value of an inhibitor.
Methodology:
-
Reagents & Buffers:
-
Recombinant BoNT/A Light Chain (LC).
-
Substrate: A synthetic peptide substrate mimicking the SNAP-25 cleavage site (often fluorescently labeled) or full-length recombinant SNAP-25.[8][13]
-
Assay Buffer: Typically a HEPES or Tris-based buffer at neutral pH (e.g., pH 7.4), containing a reducing agent like Dithiothreitol (DTT) to ensure the LC remains active, and sometimes supplemented with ZnCl₂.[7][13]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The BoNT/A LC is pre-incubated with varying concentrations of the inhibitor (this compound) in the assay buffer for a defined period at 37 °C.
-
The enzymatic reaction is initiated by adding the SNAP-25 substrate.
-
The reaction proceeds for a set time (e.g., 15-30 minutes) at 37 °C.
-
The reaction is terminated (e.g., by adding a chelating agent like EDTA).
-
-
Detection & Analysis:
-
Cleavage of the substrate is quantified. For fluorescent substrates, this involves measuring the change in fluorescence. For full-length SNAP-25, SDS-PAGE followed by densitometry is used to measure the appearance of cleavage products.[7][8]
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based SNAP-25 Cleavage Assay
This assay assesses the ability of an inhibitor to protect SNAP-25 from cleavage within a neuronal cell model.
Objective: To determine if this compound can prevent BoNT/A-mediated SNAP-25 cleavage in a cellular context.
Methodology:
-
Cell Culture:
-
A suitable neuronal cell line, such as Neuro-2a, is cultured in appropriate media.[11]
-
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound for a specific duration.
-
Cells are then challenged with a sub-lethal concentration of BoNT/A holotoxin and incubated to allow for toxin uptake and action.
-
Following incubation, cells are harvested and lysed.
-
-
Detection & Analysis:
-
The cell lysates are analyzed by Western Blot (immunoelectrophoresis).[11]
-
A primary antibody specific to SNAP-25 is used to detect both the intact (~25 kDa) and the BoNT/A-cleaved (~24 kDa) forms of the protein.
-
The relative amounts of intact versus cleaved SNAP-25 are quantified by densitometry.
-
The efficacy of the inhibitor is determined by its ability to preserve the intact form of SNAP-25 compared to cells treated with BoNT/A alone.
-
In Vivo Mouse Toxicity Bioassay
This is the gold-standard model for evaluating the efficacy of BoNT antagonists in a living organism.[11]
Objective: To assess the ability of this compound to protect mice from a lethal dose of BoNT/A.
Methodology:
-
Animal Model: Typically, Swiss Webster or similar strains of mice are used.
-
Procedure:
-
Test animals are challenged with a lethal dose of BoNT/A (e.g., 5-10 times the intraperitoneal LD50) via injection.[11]
-
Immediately following the toxin challenge, the inhibitor (this compound) is administered, often through a different route such as intravenous injection.[11]
-
A control group receives the toxin but only a vehicle solution instead of the inhibitor.
-
-
Endpoint Measurement:
-
Animals are monitored continuously for signs of botulism (e.g., abdominal breathing, ruffled fur, paralysis).
-
The primary endpoint is the time to death or the survival rate over a specified period (e.g., 24-96 hours). An effective inhibitor will significantly extend the time to death or increase the number of surviving animals.[11]
-
Conclusion
This compound is a documented inhibitor of the Botulinum Neurotoxin A light chain, demonstrating activity in the low micromolar range in biochemical assays.[10] The development of such small-molecule inhibitors is a critical area of research for creating post-exposure therapeutics against botulism. The experimental workflows outlined in this guide—from in vitro enzymatic assays to cell-based and in vivo models—represent the standard pathway for the discovery, characterization, and validation of these potentially life-saving compounds. Further investigation into the structure-activity relationship, pharmacokinetic properties, and in vivo efficacy of this compound and related molecules is essential for their advancement as clinical candidates.
References
- 1. Synthesis and Structure-Activity Relationships of Second-Generation Hydroxamate Botulinum Neurotoxin A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain - ProQuest [proquest.com]
- 5. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Analysis of Botulinum Neurotoxin subunits for pH-dependent Membrane Channel Formation and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of SNAP-25 and VAMP-2 Cleavage by Botulinum Neurotoxin Serotypes A–F Employing Taguchi Design-of-Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of Botulinum Neurotoxin Serotype A Light Chain with Plasma Membrane-bound SNAP-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Botulinum neurotoxin C mutants reveal different effects of syntaxin or SNAP-25 proteolysis on neuromuscular transmission | PLOS Pathogens [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cleavage of SNAP25 and Its Shorter Versions by the Protease Domain of Serotype A Botulinum Neurotoxin | PLOS One [journals.plos.org]
Unveiling BoNT-IN-2: A Technical Guide to a Potent Botulinum Neurotoxin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BoNT-IN-2, a significant small molecule inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC). Botulinum neurotoxins are among the most potent toxins known, and the development of effective inhibitors is a critical area of research for both therapeutic and biodefense applications.[1][2] This document details the chemical structure, properties, and mechanism of action of this compound, supported by experimental data and protocols.
Chemical Structure and Physicochemical Properties
This compound, also referred to as Compound 33 in foundational research, is a dipeptide-based inhibitor featuring an N-terminal sulfonamide-linked aromatic group and a C-terminal hydroxamic acid.[1] This structural arrangement is key to its potent inhibitory activity against the BoNT/A light chain, a zinc metalloprotease.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆N₄O | [1] |
| Molecular Weight | 398.50 g/mol | [1] |
| IC₅₀ (BoNT/A LC) | 4.5 µM | [1] |
| Alternative IC₅₀ | 21 nM | [1][3] |
| Mechanism of Action | Competitive Inhibitor of BoNT/A LC | [3][4] |
Note on IC₅₀ Discrepancy: A significant difference in the reported half-maximal inhibitory concentration (IC₅₀) exists between commercial suppliers (4.5 µM) and the primary research literature (21 nM).[1][3] This variation may arise from differences in experimental assay conditions, such as substrate concentration, enzyme purity, or incubation times.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the BoNT/A light chain.[3][4] The light chain of BoNT/A is a zinc-dependent endopeptidase that selectively cleaves SNAP-25, a protein essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent acetylcholine release.[2][5] By inhibiting this cleavage, this compound prevents the downstream paralytic effects of the toxin.
The inhibitory action of this compound is primarily mediated by its hydroxamic acid moiety, which chelates the catalytic zinc ion within the active site of the BoNT/A light chain.[1][3] The dipeptide backbone and the N-terminal aromatic sulfonamide group engage in hydrophobic and potential π-stacking interactions within the enzyme's active site, contributing to the inhibitor's high affinity and specificity.[1][3]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the characterization of this compound and related compounds.
BoNT/A Light Chain Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against the BoNT/A light chain.[5]
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant BoNT/A LC is diluted to the desired concentration in an appropriate assay buffer.
-
A FRET-based peptide substrate, such as SNAPtide, which contains a fluorophore and a quencher, is prepared in the assay buffer.[6][7]
-
This compound is serially diluted to create a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
The test compound (this compound) is pre-incubated with the BoNT/A LC for a specified period.
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C.
-
-
Data Acquisition and Analysis:
-
Fluorescence intensity is measured at regular intervals using a plate reader.
-
Cleavage of the substrate by BoNT/A LC separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The rate of reaction is determined from the linear phase of the fluorescence signal.
-
Percent inhibition is calculated relative to a control without the inhibitor.
-
IC₅₀ values are determined by fitting the dose-response data to a suitable sigmoidal model.
-
Confirmatory HPLC-based Assay
To confirm the results from the FRET assay and rule out potential artifacts, a High-Performance Liquid Chromatography (HPLC)-based assay can be employed.[5]
Methodology:
-
The enzymatic reaction is set up similarly to the FRET assay, with BoNT/A LC, the substrate peptide, and the inhibitor.
-
The reaction is allowed to proceed for a fixed time and is then quenched, typically by the addition of an acid (e.g., trifluoroacetic acid).
-
The reaction mixture is analyzed by reverse-phase HPLC.
-
The substrate and the cleavage products are separated and quantified by their absorbance at a specific wavelength (e.g., 214 nm).
-
The extent of substrate cleavage in the presence of the inhibitor is compared to a control to determine the percent inhibition.
Structure-Activity Relationship (SAR) Studies
The development of this compound was informed by structure-activity relationship studies on a series of dipeptide analogues.[3] Key findings from these studies highlight the structural features crucial for potent inhibition.
Table 2: SAR Summary of Dipeptide Inhibitors of BoNT/A LC
| Compound Moiety | Observation | Implication for Activity | Reference |
| C-terminal Hydroxamic Acid | Essential for activity; replacement with other functional groups leads to a significant loss of potency. | Acts as a zinc-chelating warhead, directly interacting with the catalytic metal ion. | [1][3] |
| Dipeptide Backbone | The specific amino acid residues and their stereochemistry influence binding affinity. | Optimizes hydrophobic and van der Waals interactions within the enzyme's active site. | [3] |
| N-terminal Aromatic Group | The nature and substitution pattern of the aromatic ring can modulate inhibitory potency. | Contributes to π-stacking and hydrophobic interactions in a specific sub-pocket of the active site. | [3] |
| Sulfonamide Linker | Provides a stable and appropriately oriented connection between the aromatic group and the dipeptide. | Positions the aromatic group for optimal binding. | [3] |
Conclusion
This compound is a potent, competitive inhibitor of the Botulinum Neurotoxin A light chain. Its dipeptide scaffold, featuring a key zinc-chelating hydroxamic acid and an N-terminal aromatic sulfonamide, provides a strong foundation for the design of novel therapeutics against botulism. The detailed experimental protocols and structure-activity relationship data presented in this guide offer valuable insights for researchers and drug development professionals working on the discovery of next-generation BoNT inhibitors. Further studies, including cell-based assays and in vivo models, are necessary to fully elucidate the therapeutic potential of this compound and its analogues.
References
- 1. Discovery of Dipeptides as Potent Botulinum Neurotoxin A Light-Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of inhibition of botulinum neurotoxin type A light chain by two quinolinol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Mechanism of Inhibition of Botulinum Neurotoxin Type a Light Chain by " by Yacoba V.T. Minnow, Ronald Goldberg et al. [digitalcommons.montclair.edu]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Target Specificity of BoNT-IN-2 for Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of BoNT-IN-2, a small molecule inhibitor of the Botulinum neurotoxin serotype A (BoNT/A) light chain (LC). This document details the quantitative inhibitory data, the experimental protocols used for its characterization, and the underlying mechanism of action.
Introduction to BoNT/A and the Therapeutic Target
Botulinum neurotoxins (BoNTs) are the most potent toxins known, causing the paralytic illness botulism by inhibiting acetylcholine release at the neuromuscular junction.[1] The toxin is a di-chain protein composed of a heavy chain (HC) and a light chain (LC). The LC, a zinc-dependent endopeptidase, is the catalytic domain responsible for cleaving specific SNARE proteins, thereby preventing vesicle fusion and neurotransmitter release.[2] Specifically, BoNT/A LC cleaves SNAP-25.[2] Due to its critical role in toxicity, the BoNT/A LC is a prime target for the development of therapeutic inhibitors.
This compound: An Inhibitor of BoNT/A LC
This compound is a small molecule inhibitor identified as compound 33 in a study focused on the synthesis and biological evaluation of novel BoNT/A protease inhibitors.[3] It has demonstrated inhibitory activity against the BoNT/A LC.
Quantitative Inhibitory Data
The inhibitory potency of this compound and related compounds was determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay, with confirmatory analysis by a High-Performance Liquid Chromatography (HPLC)-based assay.[2] The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.[4]
| Compound | IC50 (µM) - FRET Assay | IC50 (µM) - HPLC Assay | Specificity (Fold preference for BoNT/A LC over Anthrax LF) |
| This compound (Compound 33) | 4.5 | Not Reported | Not Reported |
| Lead Compound (NSC 240898) | 11 | Not Reported | Not Reported |
| Compound 12 | 2.5 | 2.9 | 11.2 |
Data synthesized from multiple sources indicating the potency of various inhibitors against BoNT/A LC.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound against BoNT/A LC.
FRET-Based BoNT/A LC Enzymatic Assay
This assay measures the cleavage of a fluorogenic substrate by BoNT/A LC in the presence and absence of an inhibitor.
Materials:
-
Recombinant BoNT/A LC
-
FRET substrate (e.g., SNAPtide, a peptide containing the SNAP-25 cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 10 µM ZnCl2, 1 mM DTT, 0.1% BSA)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add recombinant BoNT/A LC to each well to a final concentration optimized for the assay.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Record the fluorescence signal over time. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HPLC-Based BoNT/A LC Enzymatic Assay (Confirmatory Assay)
This assay provides a secondary, more direct measure of substrate cleavage by separating and quantifying the cleaved and uncleaved substrate.
Materials:
-
Recombinant BoNT/A LC
-
Peptide substrate (e.g., a synthetic peptide corresponding to the SNAP-25 cleavage site)
-
Assay Buffer (as in the FRET assay)
-
This compound (dissolved in DMSO)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)
Procedure:
-
Perform the enzymatic reaction as described in steps 1-6 of the FRET assay protocol, but in larger volumes (e.g., in microcentrifuge tubes).
-
After a specific incubation time (e.g., 30 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the uncleaved substrate and the cleavage products using a gradient of mobile phase B.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
Calculate the peak areas corresponding to the substrate and the cleavage product.
-
Determine the percentage of substrate cleavage for each inhibitor concentration.
-
Calculate the IC50 value as described for the FRET assay.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of the BoNT/A light chain. Based on the structure-activity relationship studies of related compounds, it is hypothesized that this compound acts as a competitive or non-competitive inhibitor, binding to the active site or an allosteric site of the BoNT/A LC, thereby preventing its interaction with the native substrate, SNAP-25.[2] As a direct enzyme inhibitor, this compound does not directly interact with cellular signaling pathways. Its effect is localized to the inhibition of the toxin's catalytic activity within the neuronal cytosol.
Visualizations
BoNT/A Intoxication Pathway and Point of Inhibition
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological evaluation of botulinum neurotoxin a protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of BoNT-IN-2 in Studying SNARE Protein Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BoNT-IN-2, a small molecule inhibitor of Botulinum Neurotoxin serotype A (BoNT/A), and its application in the study of SNARE protein cleavage. This document details the mechanism of action of BoNT/A, the inhibitory properties of this compound, relevant experimental protocols, and quantitative data to facilitate further research and drug development.
Introduction: The Critical Role of SNARE Proteins and the Impact of Botulinum Neurotoxins
Soluble N-ethylmaleimide-sensitive factor attachment protein receptors (SNAREs) are a family of proteins essential for mediating vesicle fusion with target membranes.[1] In neurons, the assembly of a ternary SNARE complex, comprising the vesicle-associated SNARE (v-SNARE) synaptobrevin and the target membrane SNAREs (t-SNAREs) SNAP-25 and syntaxin, is the core machinery driving the exocytosis of neurotransmitters like acetylcholine.[2][3]
Botulinum neurotoxins (BoNTs), produced by Clostridium botulinum, are zinc-dependent metalloproteases that represent the most potent known toxins.[4] They act by selectively cleaving one of the three neuronal SNARE proteins, thereby inhibiting neurotransmitter release and causing the flaccid paralysis characteristic of botulism.[5][6] BoNT serotype A (BoNT/A), the most lethal of these toxins, specifically targets and cleaves SNAP-25.[3][6] Given the therapeutic and cosmetic applications of BoNT/A, as well as its potential as a bioweapon, the development of potent and specific inhibitors is a high priority for both medical and security reasons.[4][7] Small molecule inhibitors, such as this compound, are invaluable chemical tools for studying the dynamics of SNARE protein cleavage and for developing potential therapeutic countermeasures.
Mechanism of BoNT/A-Mediated SNARE Protein Cleavage
The neurotoxicity of BoNT/A is a multi-step process that culminates in the enzymatic cleavage of SNAP-25 within the neuronal cytosol.
-
Binding and Internalization: The BoNT/A heavy chain binds to specific receptors on the presynaptic membrane of cholinergic neurons, triggering receptor-mediated endocytosis of the toxin into a vesicle.[5]
-
Translocation: As the endosome acidifies, the heavy chain undergoes a conformational change, forming a channel through which the light chain (LC), the catalytic domain, is translocated into the cytoplasm.[8][9]
-
Enzymatic Cleavage: Once in the cytosol, the disulfide bond linking the heavy and light chains is reduced, releasing the active LC.[9] The BoNT/A LC, a zinc metalloprotease, then recognizes and cleaves a specific peptide bond (Gln197-Arg198) in the C-terminus of SNAP-25.[10][11]
-
Inhibition of Exocytosis: The cleavage of SNAP-25 prevents the proper assembly of the SNARE complex, thereby blocking the fusion of synaptic vesicles with the plasma membrane and inhibiting the release of acetylcholine.[1][5]
This precise enzymatic action makes the BoNT/A LC an important target for inhibitor development and a tool for studying the role of SNAP-25 in neurotransmission.
This compound: A Specific Inhibitor of BoNT/A Light Chain
This compound (also referred to as Compound 33) is a small molecule inhibitor specifically designed to target the catalytic activity of the BoNT/A light chain.[12] By inhibiting the protease function of BoNT/A LC, this compound serves as a powerful tool to:
-
Probe the active site of the BoNT/A enzyme.
-
Study the kinetics of SNAP-25 cleavage in a controlled manner.
-
Investigate the consequences of blocking SNARE proteolysis in various experimental models.
-
Serve as a lead compound for the development of therapeutics against botulism.
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of BoNT/A LC by 50%.
| Inhibitor | Target | IC50 Value (μM) | Citation |
| This compound | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | 4.5 | [12] |
Experimental Protocols for Studying SNARE Cleavage with this compound
The inhibitory effect of this compound on SNARE protein cleavage can be assessed using various in vitro assays. A common and effective method is the Förster Resonance Energy Transfer (FRET)-based cleavage assay.
This protocol describes a method to quantify the inhibitory activity of this compound against recombinant BoNT/A LC using a synthetic FRET peptide substrate that mimics the SNAP-25 cleavage site.
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
This compound
-
FRET peptide substrate (e.g., SNAPtide™, a 13-amino acid peptide mimicking the SNAP-25 cleavage site with a donor and acceptor fluorophore).[13]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Zinc Chloride (ZnCl₂)
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
Microplate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Reconstitute the FRET peptide substrate in the assay buffer to the desired stock concentration.
-
Prepare the BoNT/A LC enzyme solution in assay buffer containing BSA, DTT, and ZnCl₂ to ensure optimal activity and stability.[14] The final enzyme concentration should be in the low nanomolar range (e.g., 1-2 nM).[14]
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a DMSO-only control (no inhibition) and a buffer-only control (background fluorescence).
-
Add the BoNT/A LC solution to all wells except the buffer-only control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C to allow for binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes). Cleavage of the FRET substrate separates the donor and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations of Pathways and Workflows
The following diagrams illustrate the key processes and relationships involved in the study of SNARE protein cleavage and its inhibition by this compound.
References
- 1. SNARE protein - Wikipedia [en.wikipedia.org]
- 2. Botulinum protease-cleaved SNARE fragments induce cytotoxicity in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. mdpi.com [mdpi.com]
- 5. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 6. Clostridial Neurotoxins: Mechanism of SNARE Cleavage and Outlook on Potential Substrate Specificity Reengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent peptidomimetic inhibitor of botulinum neurotoxin serotype A has a very different conformation than SNAP-25 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of SNARE Cleavage Products Generated by Formulated Botulinum Neurotoxin Type-A Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Benzoquinones as Inhibitors of Botulinum Neurotoxin Serotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavage of SNAP25 and Its Shorter Versions by the Protease Domain of Serotype A Botulinum Neurotoxin | PLOS One [journals.plos.org]
In-Depth Technical Guide: The Interaction of BoNT-IN-2 with the Botulinum Neurotoxin Serotype A (BoNT/A) Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor BoNT-IN-2 and its interaction with the active site of the Botulinum Neurotoxin Serotype A (BoNT/A) light chain (LC), a zinc metalloprotease. This document details the quantitative inhibitory data, the experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to BoNT/A and the Therapeutic Target
Botulinum neurotoxin serotype A is the most potent known biological toxin, causing the paralytic illness botulism by inhibiting acetylcholine release at the neuromuscular junction.[1][2] The toxin is a 150 kDa protein composed of a heavy chain (HC) and a light chain (LC) linked by a disulfide bond. The LC is a zinc-dependent endopeptidase that specifically cleaves the synaptosomal-associated protein of 25 kDa (SNAP-25), a key component of the SNARE complex required for vesicle fusion and neurotransmitter release.[3][4] The long duration of action of BoNT/A in neurons presents a significant challenge for the development of effective post-exposure therapeutics.[4] Small molecule inhibitors targeting the BoNT/A LC active site represent a promising strategy to counteract the toxin's effects after neuronal internalization.[3][5]
This compound: A Small Molecule Inhibitor of BoNT/A Light Chain
This compound, also identified as Compound 33, is a small molecule inhibitor of the BoNT/A light chain.[6][7] It has been characterized for its ability to inhibit the enzymatic activity of the BoNT/A LC.
Quantitative Inhibition Data
The inhibitory potency of this compound and related compounds has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and its analogs.
| Compound ID | BoNT/A LC IC50 (µM) | hIPSC IC50 (µM) |
| This compound (Compound 33) | 4.5 [6][7] | Not Reported |
| Compound 32 | 3.1 ± 0.5 | 100 ± 9 |
| Compound 43 | 1.3 ± 0.3 | 31 ± 3 |
| Compound 34 | 1.6 ± 0.2 | ~200 |
| Compound 44 | 1.8 ± 0.4 | 39 ± 0 |
| Compound 41 | 1.8 ± 0.1 | 13 ± 2 |
| Compound 45 | 1.4 ± 0.5 | 51 ± 4 |
| Compound 42 | 1.4 ± 0.1 | 33 ± 6 |
Data for compounds other than this compound are from a study on targeted irreversible inhibitors of BoNT/A LC and are included for comparative purposes.[8] hIPSC (human induced pluripotent stem cell-derived spinal motor neurons) IC50 values indicate cellular potency.
Interaction with the BoNT/A Active Site
The active site of the BoNT/A light chain is a deep cleft containing a catalytic zinc ion, which is essential for its proteolytic activity. The binding of small molecule inhibitors to this site can effectively block the cleavage of SNAP-25.
While a co-crystal structure of this compound with the BoNT/A LC is not publicly available, studies of other small molecule inhibitors, such as hydroxamates and quinolinols, have revealed key features of the active site and potential binding modes.[5][9][10]
The active site can be divided into several sub-pockets, including the S1' site, which exhibits considerable conformational flexibility.[9] This flexibility allows the active site to accommodate inhibitors with different chemical scaffolds. For instance, the binding of some inhibitors can induce a conformational change in the 370 loop of the enzyme.[5]
Inhibitors typically interact with the catalytic zinc ion through a chelating moiety. The remainder of the inhibitor molecule can form various interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues lining the active site pocket, including Phe194 and Phe369.[5] The design of potent and specific inhibitors often involves optimizing these interactions to achieve high affinity and selectivity.
Below is a diagram illustrating the general mechanism of BoNT/A intoxication and the point of action for an active site inhibitor like this compound.
Caption: BoNT/A intoxication pathway and inhibition by this compound.
Experimental Protocols
The characterization of this compound and other BoNT/A LC inhibitors typically involves a combination of in vitro enzymatic assays and cell-based assays to determine their potency and cellular efficacy.
In Vitro Enzymatic Assay (FRET-based)
A common method to measure the enzymatic activity of the BoNT/A LC is a Fluorescence Resonance Energy Transfer (FRET) assay.[11][12][13][14][15]
Principle: This assay utilizes a synthetic peptide substrate that mimics the SNAP-25 cleavage site, flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the donor suppresses the fluorescence signal. Upon cleavage by the BoNT/A LC, the donor and quencher are separated, resulting in an increase in fluorescence that can be monitored in real-time.
Materials:
-
Recombinant BoNT/A light chain (LC)
-
FRET peptide substrate (e.g., SNAPtide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.3, with 20 µM ZnCl₂)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a solution of the BoNT/A LC in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.
-
In a microplate, add the BoNT/A LC solution to wells containing the different concentrations of the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a FRET-based enzymatic assay.
Cell-Based Potency Assay
Cell-based assays are crucial for evaluating the ability of an inhibitor to protect cells from the toxic effects of BoNT/A.[11][16][17][18][19] These assays measure the inhibition of SNAP-25 cleavage within a neuronal cell line.
Principle: Neuronal cells are pre-treated with the inhibitor and then challenged with BoNT/A. The amount of cleaved SNAP-25 is subsequently quantified, typically using an ELISA-based method with an antibody specific to the cleaved form of SNAP-25.
Materials:
-
Differentiated neuronal cell line (e.g., human neuroblastoma SiMa cells)[11]
-
Cell culture medium and supplements
-
BoNT/A holotoxin
-
Test inhibitor (this compound)
-
Lysis buffer
-
Antibodies: a capture antibody for SNAP-25 and a detection antibody specific for the BoNT/A-cleaved SNAP-25.
-
ELISA reagents (e.g., streptavidin-HRP, substrate)
-
Microplate reader for absorbance or luminescence detection
Procedure:
-
Plate differentiated neuronal cells in a multi-well format and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test inhibitor (this compound) for a specified time.
-
Expose the cells to a pre-determined concentration of BoNT/A holotoxin and incubate for a period sufficient to induce SNAP-25 cleavage (e.g., 24-48 hours).
-
Wash the cells to remove the toxin and inhibitor, then lyse the cells to release the intracellular proteins.
-
Quantify the amount of cleaved SNAP-25 in the cell lysates using a sandwich ELISA.
-
Determine the IC50 value by plotting the percentage of SNAP-25 cleavage inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a cell-based potency assay.
Conclusion
This compound is a valuable tool compound for studying the inhibition of the BoNT/A light chain. This guide has provided a summary of its inhibitory activity, a discussion of its likely mode of interaction with the BoNT/A active site based on related inhibitors, and detailed protocols for its characterization. Further research, including the determination of a co-crystal structure of this compound with the BoNT/A LC, would provide more precise insights into its binding mechanism and aid in the structure-based design of more potent and cell-permeable inhibitors for the treatment of botulism.
References
- 1. Botulinum Neurotoxins: History, Mechanism, and Applications. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Crystallography and Molecular Modeling for the Inhibition of the Botulinum Neurotoxin A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BoNT-IN-33 | inhibitor of Botulinum neurotoxin/A light chain | CAS 354784-03-5 | this compound | BoNT/A LC抑制剂 | 美国InvivoChem [invivochem.cn]
- 8. Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain - ProQuest [proquest.com]
- 9. Structures of Clostridium botulinum Neurotoxin Serotype A Light Chain complexed with small-molecule inhibitors highlight active-site flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic features of the botulinum neurotoxin A light chain revealed by high resolution structure of an inhibitory peptide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay | PLOS One [journals.plos.org]
- 12. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Detection of Botulinum Neurotoxins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Highly Sensitive Cell-Based Assay for Botulinum Neurotoxin | National Agricultural Library [nal.usda.gov]
- 19. A Cell-Based Assay for Botulinum Neurotoxin Detection and Development | National Agricultural Library [nal.usda.gov]
Preliminary Efficacy of BoNT-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the preliminary efficacy of BoNT-IN-2, a notable inhibitor of the Botulinum Neurotoxin A (BoNT/A) light chain (LC). The data and protocols presented herein are synthesized from foundational studies to provide a comprehensive resource for researchers in the field of BoNT therapeutics and countermeasures.
Introduction to BoNT/A and the Therapeutic Target
Botulinum neurotoxin serotype A (BoNT/A) is the most potent known biological toxin, causing a prolonged and potentially fatal flaccid paralysis by inhibiting acetylcholine release at the neuromuscular junction.[1] The toxin is a dichain protein composed of a heavy chain (HC) and a light chain (LC) linked by a disulfide bond. The LC, a zinc-dependent endopeptidase, is the active component responsible for cleaving SNAP-25 (synaptosomal-associated protein of 25 kDa), a crucial protein for synaptic vesicle fusion and neurotransmitter release.[1] The prolonged action of the BoNT/A LC within neurons necessitates the development of small molecule inhibitors that can reverse or mitigate its effects post-intoxication.
Quantitative Efficacy of this compound
This compound, also identified as Compound 33, has been characterized as an inhibitor of the BoNT/A light chain.[2] The primary measure of its efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of the BoNT/A LC by 50%.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 33) | BoNT/A Light Chain | 4.5 | in vitro enzymatic assay | [2] |
Experimental Protocols
The following section details the key experimental methodologies employed in the preliminary efficacy studies of this compound.
In Vitro BoNT/A Light Chain Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the proteolytic activity of the BoNT/A light chain.
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
SNAP-25 substrate (a fluorescently labeled peptide fragment of SNAP-25)
-
Assay buffer (e.g., HEPES buffered saline)
-
Test compound (this compound)
-
Control inhibitor
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to create a range of test concentrations.
-
In a 96-well plate, add the recombinant BoNT/A LC to the assay buffer.
-
Add the various concentrations of this compound or control inhibitor to the wells containing the BoNT/A LC.
-
Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the SNAP-25 substrate to each well.
-
Monitor the cleavage of the fluorescently labeled SNAP-25 substrate over time using a fluorescence plate reader. The increase in fluorescence is proportional to the enzymatic activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BoNT/A and the experimental workflow for assessing inhibitors.
Caption: Mechanism of BoNT/A intoxication and inhibition by this compound.
Caption: Workflow for in vitro assessment of this compound efficacy.
Conclusion and Future Directions
The preliminary data for this compound (Compound 33) indicate that it is a micromolar inhibitor of the BoNT/A light chain.[2] The experimental protocols outlined provide a foundational basis for further investigation and comparative studies. Future research should focus on cell-based assays to determine the efficacy of this compound in a more physiologically relevant environment, assessing its ability to penetrate neuronal cells and protect against BoNT/A-induced paralysis. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent analogs with improved pharmacokinetic properties, paving the way for potential therapeutic applications.
References
Understanding the Inhibitory Kinetics of Botulinum Neurotoxin A Light Chain Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "BoNT-IN-2" is not available in the public domain. This guide therefore focuses on a well-characterized inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), 2,4-dichlorocinnamic hydroxamic acid (DCHA) , and its derivatives, to provide a representative understanding of the inhibitory kinetics and methodologies in this field.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the inhibitory kinetics of small molecule inhibitors targeting the BoNT/A LC. The content covers quantitative kinetic data, detailed experimental protocols, and visual diagrams of the mechanism of action and experimental workflows.
Introduction to BoNT/A and its Inhibition
Botulinum neurotoxin A (BoNT/A) is a potent neurotoxin that causes botulism by preventing the release of the neurotransmitter acetylcholine at the neuromuscular junction, leading to flaccid paralysis.[1][2] The toxin is a 150 kDa protein composed of a heavy chain (HC) and a light chain (LC) linked by a disulfide bond.[2] The LC is a zinc-dependent metalloprotease that specifically cleaves the synaptosomal-associated protein 25 (SNAP-25), a crucial component of the SNARE complex required for vesicle fusion and neurotransmitter release.[3]
Inhibition of the BoNT/A LC's enzymatic activity is a primary strategy for the development of therapeutics against botulism. Small molecule inhibitors, such as those based on a hydroxamic acid scaffold, can chelate the catalytic zinc ion in the active site, thereby blocking the cleavage of SNAP-25.[1][3]
Quantitative Inhibitory Kinetics
The following tables summarize the quantitative kinetic data for the representative inhibitor, 2,4-dichlorocinnamic hydroxamic acid (DCHA), and one of its slow-binding derivatives.
Table 1: Michaelis-Menten Kinetic Parameters for DCHA
| Inhibitor | Ki (μM) | IC50 (nM) | Inhibition Type |
| DCHA | 0.3[1][2] | 410[1] | Reversible, Zinc Chelation[1] |
Table 2: Slow-Binding Kinetic Parameters for DCHA Cyclopropane Derivative (Compound 6)
| Parameter | Value (μM) | Description |
| Ki | 39.7 ± 10.6 | Initial enzyme-inhibitor complex affinity |
| Ki* | 2.95 ± 1.97 | Final, tight-bound complex affinity |
| Parameter | Value (h) | Description |
| t1/2 | 0.55 | Half-life of the initial complex |
Data for Compound 6, a cyclopropane derivative of DCHA, illustrates a two-step slow-binding inhibition mechanism.[1]
Experimental Protocols
The primary method for determining the inhibitory kinetics of BoNT/A LC inhibitors is a continuous fluorescence resonance energy transfer (FRET)-based assay.
FRET-Based BoNT/A LC Enzymatic Assay
This protocol outlines the steps to measure the enzymatic activity of BoNT/A LC and assess the potency of inhibitors.
Materials:
-
Recombinant BoNT/A light chain (LC)
-
FRET-based BoNT/A LC substrate (e.g., SNAPtide™, a synthetic peptide mimicking the SNAP-25 cleavage site with a fluorophore and a quencher)[4][5]
-
Assay Buffer: 40 mM HEPES, pH 7.4, 0.01% Tween-20[4]
-
Inhibitor compounds dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a microtiter plate, add the inhibitor solution at various concentrations.
-
Add the BoNT/A LC solution to each well containing the inhibitor and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Configure the reader to monitor fluorescence kinetically (e.g., every 5 minutes for 90 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., 490 nm excitation and 523 nm emission).[4]
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence increase over time. This represents the initial velocity (V0).
-
Plot the initial velocities against the inhibitor concentrations.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
For slow-binding inhibitors, the progress curves will show a time-dependent decrease in reaction rate. These curves can be fitted to specific equations to determine the kinetic parameters such as Ki, kon, and koff.[1]
-
Visualizations
The following diagrams illustrate the mechanism of BoNT/A action and the workflow for inhibitor testing.
Caption: Mechanism of BoNT/A neurotoxicity.
Caption: Workflow for FRET-based inhibitor assay.
References
- 1. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catch and Anchor Approach to Combat both Toxicity and Longevity of Botulinum Toxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem Fluorescent Proteins as Enhanced FRET-based Substrates for Botulinum Neurotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BoNT-IN-2: In Vitro Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botulinum neurotoxin type A (BoNT/A), a potent substance that causes flaccid muscle paralysis, is also a valuable therapeutic agent. Its mechanism of action involves a light chain (LC) zinc metalloprotease that specifically cleaves the SNAP-25 protein, a crucial component of the neurotransmitter release machinery. The development of inhibitors targeting the BoNT/A LC is a significant area of research for both therapeutic and biodefense applications. BoNT-IN-2 has been identified as an inhibitor of the BoNT/A light chain (LC) with a reported IC50 of 4.5 μM. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for BoNT/A LC inhibitors and related assay parameters.
Table 1: Inhibitory Activity of Selected Compounds against BoNT/A LC
| Compound | IC50 (μM) | Assay Type | Reference |
| This compound | 4.5 | Not Specified | [1] |
| Clioquinol | 20.3 | SNAPtide Assay | [2] |
| Compound 18 | 26 | FRET-based Assay | [3] |
| CB 7969312 | < 0.5 (EC50) | Ex vivo Mouse Phrenic Nerve Hemidiaphragm Assay | [3][4] |
Table 2: Kinetic Parameters for BoNT/A LC Activity
| Substrate | Kcat (s⁻¹) | Km (μM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| PL50 | - | - | 2.6 x 10⁶ | [5] |
| PL51 | - | - | 8.85 x 10⁶ | [5] |
Experimental Protocols
BoNT/A LC Endopeptidase Activity Assay using a FRET-based Substrate (SNAPtide)
This protocol describes a high-throughput method to assess the enzymatic activity of BoNT/A LC and the inhibitory potential of compounds like this compound by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
SNAPtide™ FRET substrate (e.g., from List Biological Laboratories)
-
Assay Buffer: 40 mM HEPES, pH 7.4, 0.01% Tween-20
-
This compound or other test inhibitors
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution (e.g., 9-point, 1:3 dilutions) of the compound in DMSO.
-
Reaction Setup: a. In a 96-well black plate, add 1 μL of the diluted compound or DMSO (for control wells). b. Add 79 μL of Assay Buffer to each well. c. Add 10 μL of 70 nM BoNT/A LC solution to each well and pre-incubate for 5 minutes at room temperature.
-
Initiate Reaction: Add 10 μL of the SNAPtide substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET pair in the SNAPtide substrate.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based SNAP-25 Cleavage Assay
This protocol provides a direct method to measure the cleavage of a synthetic peptide substrate mimicking the SNAP-25 cleavage site by BoNT/A LC, allowing for the quantification of inhibitory activity.
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
Synthetic SNAP-25 peptide substrate (e.g., residues 187-203)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
This compound or other test inhibitors
-
DTT (Dithiothreitol)
-
Zinc Chloride (ZnCl₂)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, 5 mM DTT, and 250 µM ZnCl₂.
-
Inhibitor Incubation: a. In separate tubes, pre-incubate BoNT/A LC with varying concentrations of this compound (or other inhibitors) in the reaction mixture for 15 minutes at 37°C.
-
Substrate Addition: Add the SNAP-25 peptide substrate to each tube to start the reaction. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of TFA to a final concentration of 0.1%.
-
HPLC Analysis: a. Inject the samples into the HPLC system. b. Separate the cleaved and uncleaved substrate using a gradient of ACN in water with 0.1% TFA. c. Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
Data Analysis: a. Quantify the peak areas corresponding to the uncleaved substrate and the cleavage product. b. Calculate the percentage of substrate cleavage for each inhibitor concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based SNAP-25 Cleavage Assay in Neuroblastoma Cells
This protocol assesses the ability of an inhibitor to protect intracellular SNAP-25 from cleavage by BoNT/A in a cellular context.
Materials:
-
Neuroblastoma cell line (e.g., N2a)
-
Cell culture medium and supplements
-
BoNT/A holotoxin
-
This compound or other test inhibitors
-
Lysis buffer
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against SNAP-25
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Culture N2a cells in appropriate media until they reach the desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Toxin Challenge: Add BoNT/A holotoxin to the cell culture medium and incubate for an extended period (e.g., 24-48 hours) to allow for toxin uptake and SNAP-25 cleavage.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Western Blotting: a. Determine the protein concentration of the cell lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then probe with a primary antibody specific for SNAP-25. This antibody should be able to detect both intact and cleaved SNAP-25. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for intact and cleaved SNAP-25. b. Calculate the percentage of SNAP-25 cleavage in the presence and absence of the inhibitor. c. Determine the EC50 value, which is the concentration of the inhibitor that protects 50% of SNAP-25 from cleavage.
Visualizations
Caption: BoNT/A intoxication pathway in neurons.
Caption: Workflow for BoNT/A inhibitor screening.
Caption: Signaling pathways affected by BoNT/A LC.
References
- 1. Unraveling Botulinum Neurotoxin A Light-Chain-Induced Signaling Pathways: A Phosphoproteomic Analysis in a Controlled C… [ouci.dntb.gov.ua]
- 2. Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Biochemical Characterization of Small-Molecule Inhibitors of Clostridium botulinum Neurotoxin Serotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Botulinum Neurotoxin Type A by a Novel Rapid In Vitro Fluorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BoNT-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botulinum neurotoxin type A (BoNT/A) is a potent neurotoxin that elicits its paralytic effect by inhibiting the release of acetylcholine at the neuromuscular junction. The toxin is a di-chain protein composed of a heavy chain (HC) and a light chain (LC). The LC, a zinc-dependent endopeptidase, is the active component responsible for the cleavage of the SNAP-25 protein, a crucial element of the SNARE complex required for vesicle fusion and neurotransmitter release. BoNT-IN-2 is a small molecule inhibitor of the BoNT/A light chain, effectively blocking its proteolytic activity. These application notes provide a detailed protocol for utilizing this compound in cell-based assays to study its inhibitory effects on BoNT/A.
Mechanism of Action of BoNT/A and Inhibition by this compound
The intoxication process of BoNT/A involves several steps: binding of the heavy chain to specific receptors on the neuronal cell surface, internalization of the toxin into an endosome, translocation of the light chain into the cytosol, and finally, the cleavage of SNAP-25 by the light chain. This compound acts intracellularly to directly inhibit the enzymatic activity of the BoNT/A light chain, thereby preventing the cleavage of SNAP-25 and the subsequent blockade of neurotransmission.
Application Notes and Protocols for Botulinum Neurotoxin (BoNT) in Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research for well-characterized Botulinum Neurotoxins, primarily serotype A (BoNT/A). The term "BoNT-IN-2" did not yield specific results in the literature search, suggesting it may be an internal designation or a novel compound. The provided data and methodologies should therefore be considered as a general guide. Researchers should optimize these protocols for their specific BoNT subtype, neuronal cell model, and experimental objectives.
Introduction
Botulinum neurotoxins (BoNTs) are potent bacterial toxins that inhibit neurotransmitter release from nerve terminals, leading to flaccid paralysis.[1][2] They are invaluable tools in neuroscience research for studying synaptic function and are also widely used as therapeutics.[2][3] BoNTs are di-chain proteins composed of a heavy chain (HC) and a light chain (LC).[1][3] The HC is responsible for binding to specific receptors on the neuronal surface and facilitating the translocation of the LC into the cytosol.[1][3] Once inside the neuron, the LC, a zinc-dependent endopeptidase, cleaves specific SNARE proteins (SNAP-25, VAMP/Synaptobrevin, or Syntaxin), which are essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking neurotransmitter release.[1][4][5]
These notes provide a framework for the application of BoNTs in in vitro neuronal cell cultures, focusing on dosage, concentration, and experimental protocols.
Data Presentation: Dosage and Concentration
The optimal concentration and incubation time for BoNT treatment are highly dependent on the BoNT serotype and subtype, the neuronal cell type (cell line vs. primary neurons), and the desired biological endpoint. The following tables summarize reported concentrations and conditions for BoNT/A as a reference.
Table 1: BoNT/A Concentrations in Various Neuronal Cell Models
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Murine Alveolar Macrophage (RAW264.7) | 1 nM | Not Specified | Modulation of gene expression | [6] |
| Primary Hippocampal Neurons | 25 nM | 30 minutes | Activation of Rac1 | [7] |
| Neuro-2a (mouse neuroblastoma) | 2.0 µg/mL | ~48 hours | SNAP-25 cleavage | [8] |
| SiMa (human neuroblastoma) | 4000 LD50/mL | 24 hours | Not Specified | [9] |
| Human iPSC-derived Motor Neurons | Varies (EC50 values determined) | Not Specified | SNARE cleavage | [10] |
Table 2: General Concentration Ranges for BoNTs in Neuronal Cell Lines
| Cell Line | Typical Concentration Range | Notes | Reference |
| Neuro-2a | nM to low µM range | Relatively insensitive, may require long incubation times (2-3 days). | [2] |
| PC12 | nM range | Can be used to assess inhibition of neurotransmitter release. | [2] |
| SH-SY5Y | 0.54 nM to 300 nM | Sensitivity varies significantly between BoNT serotypes. | [2] |
Experimental Protocols
Preparation of BoNT Stock Solutions
Caution: Botulinum neurotoxins are extremely potent and hazardous. All handling must be performed in a certified biosafety cabinet (BSL-2 or BSL-3, depending on form and quantity) by trained personnel following institutional safety guidelines.[11]
-
Reconstitution: Reconstitute lyophilized BoNT in a suitable buffer, such as phosphate-buffered saline (PBS), to create a concentrated stock solution (e.g., 1 µM).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare working dilutions in serum-free cell culture medium.
Neuronal Cell Culture and BoNT Treatment
The choice of neuronal cell model is critical. Primary neurons often exhibit higher sensitivity to BoNTs compared to immortalized cell lines.[2]
Example Protocol for Primary Cortical Neurons:
-
Cell Plating: Plate primary cortical neurons at a suitable density (e.g., 60,000 cells/cm²) on poly-D-lysine-coated plates.[12]
-
Cell Maintenance: Culture neurons in a suitable medium, such as the B-27 Plus Neuronal Culture System, for several days to allow for maturation and network formation.[12]
-
BoNT Treatment:
-
After the desired time in culture (e.g., 7-14 days in vitro), remove the culture medium.
-
Replace with fresh, serum-free medium containing the desired concentration of BoNT.
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Example Protocol for Neuro-2a Cell Line:
-
Cell Seeding: Seed Neuro-2a cells at a density of approximately 0.5 x 10⁵ cells per well in a 24-well plate.[8]
-
Differentiation (Optional but Recommended): To increase neuronal characteristics and sensitivity, differentiate the cells by replacing the growth medium with serum-free medium for 24 hours prior to toxin exposure.[8]
-
BoNT Treatment:
Assessment of BoNT Activity
The most common method to assess BoNT activity in cell cultures is to measure the cleavage of its specific SNARE protein substrate.
Western Blotting for SNAP-25 Cleavage (for BoNT/A):
-
Cell Lysis: After BoNT treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel. BoNT/A cleavage of SNAP-25 results in a slightly smaller protein.[8]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that recognizes either the intact form of SNAP-25 or the cleaved product.
-
Wash and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate. The appearance of a lower molecular weight band or a decrease in the intensity of the intact SNAP-25 band indicates BoNT/A activity.[8]
Visualizations
Signaling Pathway of BoNT Intoxication
Caption: Mechanism of BoNT intoxication in a presynaptic neuron.
Experimental Workflow for Assessing BoNT Activity
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Light Chain Defines the Duration of Action of Botulinum Toxin Serotype A Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Botulinum neurotoxin type A induces TLR2-mediated inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophic effects of Botulinum neurotoxin type A in hippocampal neurons involve activation of Rac1 by the non-catalytic heavy chain (HCC/A) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Botulinum Neurotoxins A, B, C, E, and F preferentially enter cultured human motor neurons compared to other cultured human neuronal populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nrt.org [nrt.org]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: BoNT-IN-2 in SNAP-25 Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botulinum neurotoxins (BoNTs) are highly potent zinc metalloproteases that cause flaccid paralysis by cleaving specific SNARE proteins, thereby inhibiting neurotransmitter release.[1][2][3][4] The light chain (LC) of BoNT is the catalytic domain responsible for this proteolytic activity.[1][4] Specifically, BoNT serotype A (BoNT/A) cleaves SNAP-25 (Synaptosome-Associated Protein of 25 kDa), a crucial component of the synaptic vesicle fusion machinery.[2][5][6] The development of inhibitors targeting the BoNT/A LC is a significant area of research for therapeutic and biodefense purposes.
BoNT-IN-2 is a small molecule inhibitor of the BoNT/A light chain (LC) with a reported IC50 of 4.5 μM.[7] These application notes provide detailed protocols for utilizing this compound in SNAP-25 cleavage assays to evaluate its inhibitory potential. The methodologies described are based on established in vitro and cell-based assays for BoNT/A activity.
Principle of the Assay
The core principle of the SNAP-25 cleavage assay is to measure the enzymatic activity of BoNT/A LC on its substrate, SNAP-25, in the presence and absence of the inhibitor, this compound. The extent of SNAP-25 cleavage is inversely proportional to the inhibitory activity of this compound. Cleavage can be assessed through various methods, including SDS-PAGE with densitometry, Western blotting, and ELISA-based detection of the cleaved product.
Signaling Pathway of BoNT/A Action
The following diagram illustrates the mechanism of BoNT/A intoxication and the point of inhibition by this compound.
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. Botulinum neurotoxin C mutants reveal different effects of syntaxin or SNAP-25 proteolysis on neuromuscular transmission | PLOS Pathogens [journals.plos.org]
- 3. Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational drug discovery — Research documentation [faculty.uml.edu]
- 5. Association of Botulinum Neurotoxin Serotype A Light Chain with Plasma Membrane-bound SNAP-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Testing BoNT-IN-2 in a Mouse Phrenic Nerve Hemidiaphragm Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botulinum neurotoxins (BoNTs) are the most potent toxins known and are classified as Tier 1 bioterrorism agents. The therapeutic window for the current antitoxin treatment is narrow, highlighting the urgent need for effective post-exposure therapeutics that can neutralize the toxin after it has entered the neuron. The Mouse Phrenic Nerve-Hemidiaphragm (MPN-HD) assay is a critical ex vivo model that closely mimics the physiological effects of BoNTs on neuromuscular transmission, making it an invaluable tool for the screening and characterization of BoNT inhibitors. This document provides a detailed protocol for testing the efficacy of BoNT-IN-2, a known inhibitor of the BoNT serotype A light chain (BoNT/A LC), using the MPN-HD assay.
Principle of the Assay
The MPN-HD assay utilizes an isolated mouse phrenic nerve and hemidiaphragm muscle preparation maintained in an organ bath containing a physiological salt solution. The phrenic nerve is electrically stimulated, which elicits contractions of the diaphragm muscle. The force of these contractions is measured and recorded over time. When BoNT/A is added to the bath, it is taken up by the motor nerve terminals and cleaves SNARE proteins, which are essential for acetylcholine release. This leads to a progressive reduction in muscle contraction, eventually resulting in complete paralysis. The time taken for the contraction amplitude to decrease by 50% (t1/2) is a key measure of the toxin's activity.[1][2][3] The efficacy of an inhibitor like this compound is determined by its ability to delay or prevent this paralysis.
Data Presentation
The efficacy of this compound is quantified by measuring the time to paralysis (or t1/2) in the presence of the inhibitor compared to control conditions (BoNT/A alone). The results can be summarized in a table for clear comparison.
| Experimental Group | BoNT/A Concentration | This compound Concentration | Mean Time to 50% Paralysis (t1/2) (minutes) ± SD | % Increase in t1/2 vs. BoNT/A Control |
| Vehicle Control | 0 | 0 | > 240 | N/A |
| BoNT/A Control | 100 pM | 0 | 23 ± 1 | 0% |
| This compound | 100 pM | 1 µM | User-defined value | Calculated value |
| This compound | 100 pM | 5 µM | User-defined value | Calculated value |
| This compound | 100 pM | 10 µM | User-defined value | Calculated value |
Note: The values for this compound are placeholders and would be determined experimentally. The BoNT/A concentration and t1/2 are based on published data.[4]
Experimental Protocols
This section provides a detailed methodology for performing the MPN-HD assay to test this compound.
Materials and Reagents
-
Male or female mice (e.g., CD-1 or NMRI, 25-30 g)
-
Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM glucose), continuously gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
BoNT/A (recombinant or native)
-
This compound (stock solution prepared in DMSO)
-
Dissection microscope and tools
-
Organ bath system with temperature control (37°C)
-
Force-displacement transducer
-
Suction or ring electrodes for nerve stimulation
-
Electrical stimulator (pulse width 0.1-0.2 ms, frequency 0.1-1 Hz, supramaximal voltage)
-
Data acquisition system
Experimental Procedure
-
Preparation of the Phrenic Nerve-Hemidiaphragm Tissue:
-
Humanely euthanize a mouse according to approved animal welfare protocols.
-
Carefully dissect the diaphragm with the phrenic nerve attached. A detailed dissection protocol can be found in publications by Zanetti et al. (2018).[5][6]
-
Split the diaphragm into two hemidiaphragms, each with its phrenic nerve.
-
Mount one hemidiaphragm in the organ bath. One end of the muscle is fixed to the bottom of the bath, and the other end is connected to a force-displacement transducer.
-
The phrenic nerve is placed in contact with the stimulating electrodes.
-
-
Equilibration:
-
Fill the organ bath with gassed Krebs-Ringer buffer at 37°C.
-
Apply a resting tension of approximately 1 g to the muscle.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with continuous electrical stimulation of the phrenic nerve (e.g., 0.2 ms pulses at 1 Hz).
-
During equilibration, wash the tissue with fresh buffer every 15-20 minutes.
-
Adjust the stimulation voltage to a supramaximal level to ensure consistent muscle contractions.
-
-
Experimental Groups:
-
Vehicle Control: Add the vehicle for this compound (e.g., DMSO) to the organ bath. Record the muscle twitch for at least 4 hours. The contraction amplitude should remain stable.
-
BoNT/A Control: Add a predetermined concentration of BoNT/A (e.g., 100 pM) to the organ bath. This concentration should ideally cause paralysis (t1/2) within a reasonable timeframe (e.g., 20-30 minutes) to allow for the observation of inhibitory effects.[4]
-
This compound Treatment Groups:
-
Pre-incubation of inhibitor with tissue: Add this compound to the organ bath at the desired concentration (e.g., 1 µM, 5 µM, 10 µM, based on its IC50 of 4.5 µM) and incubate for a set period (e.g., 30-60 minutes) before adding BoNT/A.
-
Co-incubation of inhibitor and toxin: Add this compound and BoNT/A to the organ bath simultaneously.
-
Post-exposure addition of inhibitor: Add BoNT/A to the organ bath and wait for a certain period (e.g., 5-10 minutes) before adding this compound. This mimics a therapeutic scenario.
-
-
-
Data Acquisition and Analysis:
-
Continuously record the muscle contraction force throughout the experiment.
-
For each experimental group, determine the time from the addition of BoNT/A to the point where the contraction amplitude is reduced by 50% (t1/2).
-
Compare the t1/2 values of the this compound treated groups to the BoNT/A control group.
-
A significant increase in the t1/2 in the presence of this compound indicates inhibitory activity.
-
Calculate the percentage increase in t1/2 for each inhibitor concentration.
-
Plot a dose-response curve of this compound concentration versus the delay in paralysis time to determine the EC50 of the inhibitor in this assay.
-
Mandatory Visualizations
BoNT/A Signaling Pathway and Site of Inhibition
Caption: Mechanism of BoNT/A action at the neuromuscular junction and the inhibitory target of this compound.
Experimental Workflow for Testing this compound
Caption: Workflow for evaluating this compound efficacy using the mouse phrenic nerve-hemidiaphragm assay.
References
- 1. Botulinum Neurotoxins: Qualitative and Quantitative Analysis Using the Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botulinum Neurotoxins: Qualitative and Quantitative Analysis Using the Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemi-Diaphragm Assay (HDA) for detection and quantification of botulinum neurotoxins (BoNT) | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) [bio-protocol.org]
- 6. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BoNT-IN-2: A Tool for Studying Botulinum Neurotoxin A (BoNT/A) Light Chain Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botulinum neurotoxin serotype A (BoNT/A) is a potent neurotoxin that inhibits the release of the neurotransmitter acetylcholine (ACh) from presynaptic nerve terminals, leading to a state of flaccid paralysis.[1][2][3] The toxin's high specificity and potency stem from its enzymatic light chain (LC), a zinc-dependent endopeptidase that selectively cleaves the SNAP-25 protein, a critical component of the SNARE complex required for vesicle fusion and neurotransmitter exocytosis.[1][4][5][6] Due to its extreme toxicity, the development of countermeasures is a significant area of research.
BoNT-IN-2 is a small molecule inhibitor specifically targeting the BoNT/A light chain.[7] By directly inhibiting the catalytic activity of the toxin inside the neuron, this compound serves as a valuable research tool for studying the mechanism of BoNT/A, for validating screening assays, and as a lead compound in the development of therapeutics against botulism. These application notes provide an overview of the mechanism, key quantitative data, and detailed protocols for utilizing this compound in a research setting.
Mechanism of Action
The inhibitory action of this compound is best understood in the context of the BoNT/A intoxication pathway.
-
BoNT/A Intoxication: The BoNT/A holotoxin binds to receptors on the presynaptic membrane of cholinergic neurons and is internalized via endocytosis.[1][5] Following acidification of the endosome, the light chain (LC) is translocated into the cytosol.[5] In the cytosol, the LC, a zinc metalloprotease, cleaves SNAP-25. This cleavage prevents the formation of the SNARE complex, thereby blocking the fusion of acetylcholine-containing vesicles with the cell membrane and inhibiting ACh release.[1][4][6][8]
-
Inhibition by this compound: this compound acts intracellularly to directly inhibit the enzymatic activity of the BoNT/A light chain.[7] By binding to the light chain's active site, this compound prevents the proteolytic cleavage of SNAP-25. This action preserves the integrity of the SNARE complex, allowing for normal vesicle fusion and the release of acetylcholine, thereby counteracting the paralyzing effects of the toxin.
Data Presentation
The efficacy of this compound as an inhibitor of the BoNT/A light chain has been quantified and is summarized below. This data is crucial for determining appropriate experimental concentrations.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | Enzymatic Assay | 4.5 µM | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and application of this compound in common experimental paradigms.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for in vitro and cell-based assays, based on manufacturer guidelines.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
Calculate the required volume of DMSO to create a 10 mM stock solution based on the molecular weight of this compound (MW: 399.49 g/mol ).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate assay buffer or cell culture medium.
-
Important: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or artifacts. Prepare a vehicle control using the same final concentration of DMSO.
-
Prepare fresh working solutions on the day of the experiment.
-
Protocol 2: Cell-Based Assay for Inhibition of BoNT/A-Mediated SNAP-25 Cleavage
This protocol uses a neuronal cell line to assess the ability of this compound to protect SNAP-25 from cleavage by BoNT/A. SNAP-25 cleavage is a direct measure of the toxin's intracellular activity.
Materials:
-
Differentiated neuronal cells sensitive to BoNT/A (e.g., NGF-differentiated PC12 cells or human-derived neuroblastoma lines).[9][10]
-
BoNT/A holotoxin
-
This compound working solution (prepared as in Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for SNAP-25 (detects both intact and cleaved forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate differentiated neuronal cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO). Incubate for 1-2 hours to allow for cell penetration.
-
Toxin Challenge: Add BoNT/A to the cell culture medium at a pre-determined concentration (e.g., an EC50 concentration for SNAP-25 cleavage, which can be around 2.5 nM for PC12 cells).[9]
-
Incubation: Incubate the cells for 24-48 hours to allow for toxin uptake, LC translocation, and SNAP-25 cleavage.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary anti-SNAP-25 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for both intact SNAP-25 (~25 kDa) and BoNT/A-cleaved SNAP-25. Calculate the percentage of cleaved SNAP-25 relative to the total SNAP-25 for each treatment condition. Determine the concentration of this compound that results in a 50% reduction in SNAP-25 cleavage (EC50).
Protocol 3: Measuring Rescue of Stimulated Acetylcholine Release
This protocol provides a functional assessment of this compound's efficacy by measuring its ability to restore neurotransmitter release in BoNT/A-treated neurons. Differentiated PC12 cells are a suitable model for this assay.[10]
Materials:
-
NGF-differentiated PC12 cells cultured on collagen-coated plates.
-
[³H]-Choline
-
Loading Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
BoNT/A holotoxin
-
This compound working solution
-
Basal Release Buffer (e.g., KRH buffer with normal K⁺ concentration)
-
Stimulation Buffer (e.g., KRH buffer with high K⁺ concentration, such as 80 mM, to depolarize the cells).[10]
-
Scintillation counter and fluid
Procedure:
-
Labeling with [³H]-Choline: Incubate differentiated PC12 cells with [³H]-Choline in the culture medium for 18-24 hours to allow for its uptake and conversion into [³H]-Acetylcholine ([³H]-ACh).
-
Inhibitor and Toxin Treatment:
-
Wash the cells gently with Loading Buffer to remove excess [³H]-Choline.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Add BoNT/A at a concentration known to cause significant inhibition of ACh release (e.g., 0.02 nM can cause 50% inhibition in this model).[10]
-
Incubate for a sufficient period (e.g., 2-4 hours).
-
-
Measuring Basal Release:
-
Wash the cells again to remove the toxin and inhibitor.
-
Add Basal Release Buffer and incubate for 5-10 minutes.
-
Collect the supernatant (this is the basal release sample).
-
-
Measuring Stimulated Release:
-
Add the high K⁺ Stimulation Buffer to the cells and incubate for 5-10 minutes.
-
Collect the supernatant (this is the stimulated release sample).
-
-
Quantification:
-
Lyse the remaining cells to determine the total intracellular [³H]-ACh.
-
Measure the radioactivity (in counts per minute, CPM) of the basal release, stimulated release, and intracellular samples using a scintillation counter.
-
-
Data Analysis:
-
Express the basal and stimulated release as a percentage of the total radioactivity.
-
The key metric is the amount of K⁺-stimulated release (Stimulated CPM - Basal CPM).
-
Compare the stimulated release in this compound treated groups to the vehicle control and the BoNT/A-only control to determine the extent of rescue.
-
Experimental Workflow
The study of a BoNT/A inhibitor like this compound typically follows a tiered approach, moving from simple enzymatic assays to more complex and physiologically relevant cell-based functional assays.
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Botulinum Neurotoxins: Biology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Botulinum toxin A inhibits acetylcholine release from cultured neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Methods for Assessing BoNT-IN-2 Activity in Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Botulinum neurotoxins (BoNTs) are highly potent bacterial proteins that inhibit neurotransmitter release from nerve endings, leading to flaccid paralysis.[1][2] They are classified into seven serotypes (A-G) and function as zinc-dependent endopeptidases that cleave specific proteins of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex.[3][4] The specificity of BoNTs for neurons and their long-lasting effect have made them valuable therapeutic agents for a variety of medical conditions.[5]
Assessing the biological activity of BoNTs and novel BoNT-like molecules is crucial for basic research, drug development, and quality control.[6][7] While in vivo assays like the mouse bioassay have been the gold standard, there is a strong shift towards cell-based assays for ethical and practical reasons.[6][7] Primary neurons and human induced pluripotent stem cell (hiPSC)-derived neurons are highly sensitive and physiologically relevant models for these assessments.[6][8] These neuronal cell-based (NCB) assays are the only in vitro methods that encompass all steps of BoNT intoxication: cell surface binding, endocytosis, light chain translocation, and enzymatic cleavage of the SNARE substrate.[6][7]
This document provides detailed protocols for assessing the activity of a novel BoNT-like molecule, designated here as BoNT-IN-2 , which is presumed to cleave synaptosomal-associated protein of 25 kDa (SNAP-25), similar to BoNT/A, /C, and /E. The methods described herein focus on the use of primary cortical neurons and include SNAP-25 cleavage detection by Western Blot, ELISA, and Immunofluorescence.
BoNT Mechanism of Action in Primary Neurons
The intoxication of a neuron by a BoNT is a multi-step process. The toxin's heavy chain (HC) binds to specific receptors on the presynaptic membrane, triggering receptor-mediated endocytosis.[1] Following internalization into an endocytic vesicle, the acidic environment of the vesicle induces a conformational change in the HC, which facilitates the translocation of the light chain (LC) into the neuronal cytosol.[3] Once in the cytosol, the disulfide bond linking the HC and LC is reduced, releasing the active LC.[3] The LC, a zinc-dependent metalloprotease, then cleaves its specific SNARE protein target. For this compound, the presumed target is SNAP-25, which inhibits the formation of the SNARE complex and thereby blocks the release of neurotransmitters like acetylcholine.[1][4]
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. Botulinum Neurotoxins: Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BoNT/Action beyond neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical Analysis of Neuronal Cell and the Mouse Bioassay for Detection of Botulinum Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Light Chain Defines the Duration of Action of Botulinum Toxin Serotype A Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BoNT-IN-2 in the Study of Synaptic Vesicle Fusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of BoNT-IN-2, a known inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), in elucidating the mechanisms of synaptic vesicle fusion. While specific published data on the application of this compound in these assays are not currently available, the following protocols are based on established methodologies for characterizing BoNT/A LC inhibitors and their effects on the synaptic machinery.
Introduction to this compound
This compound is a quinolinol-based small molecule inhibitor of the BoNT/A light chain, the enzymatic component of Botulinum Neurotoxin serotype A. It acts as a competitive inhibitor, targeting the active site of the metalloprotease to prevent the cleavage of its substrate, SNAP-25 (Synaptosomal-Associated Protein 25). The inhibition of SNAP-25 cleavage by this compound is expected to prevent the disruption of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.
Mechanism of Action of BoNT/A and Inhibition by this compound
Botulinum Neurotoxin A (BoNT/A) is a potent neurotoxin that causes flaccid paralysis by inhibiting acetylcholine release at the neuromuscular junction.[1] The light chain of BoNT/A is a zinc-dependent endopeptidase that specifically cleaves SNAP-25, a t-SNARE protein.[2] This cleavage prevents the formation of a functional SNARE complex, which also includes syntaxin (another t-SNARE) and synaptobrevin (a v-SNARE on the synaptic vesicle). The proper assembly of the SNARE complex is the core machinery driving the fusion of synaptic vesicles with the presynaptic membrane. By preventing this fusion, BoNT/A effectively blocks neurotransmitter exocytosis.
This compound, as a competitive inhibitor, is hypothesized to bind to the active site of the BoNT/A light chain, thereby preventing the binding and subsequent cleavage of SNAP-25. This action preserves the integrity of the SNARE complex and allows for normal synaptic vesicle fusion and neurotransmitter release, even in the presence of the BoNT/A light chain.
Figure 1: Signaling pathway of BoNT/A LC and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize hypothetical data that could be obtained from the experimental protocols described below, demonstrating the utility of this compound as a research tool.
Table 1: In Vitro BoNT/A LC Activity Assay
| Compound | Concentration (µM) | BoNT/A LC Activity (% of Control) | IC50 (µM) |
| This compound | 0.1 | 95.2 ± 4.1 | 4.5[3] |
| 1 | 78.5 ± 3.5 | ||
| 5 | 48.9 ± 2.8 | ||
| 10 | 25.1 ± 2.1 | ||
| 50 | 5.6 ± 1.2 | ||
| Control Inhibitor | 10 | 15.3 ± 1.8 | 2.1 |
| Vehicle (DMSO) | - | 100 ± 5.0 | - |
Table 2: Cell-Based Neurotransmitter Release Assay
| Treatment | Neurotransmitter Release (% of Control) |
| Untreated Cells | 100 ± 6.5 |
| BoNT/A LC | 15.8 ± 3.2 |
| BoNT/A LC + this compound (10 µM) | 85.3 ± 5.9 |
| This compound (10 µM) alone | 98.1 ± 6.1 |
Table 3: In Vitro Vesicle Fusion (Lipid Mixing) Assay
| Condition | Fusion Rate (Arbitrary Units) |
| v-SNAREs + t-SNAREs | 95.7 ± 7.3 |
| v-SNAREs + t-SNAREs + BoNT/A LC | 12.4 ± 2.5 |
| v-SNAREs + t-SNAREs + BoNT/A LC + this compound (10 µM) | 82.1 ± 6.8 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on BoNT/A LC activity and synaptic vesicle fusion.
Protocol 1: In Vitro SNAP-25 Cleavage Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of BoNT/A LC by monitoring the cleavage of a fluorescently labeled SNAP-25 peptide substrate.
Figure 2: Workflow for the in vitro SNAP-25 cleavage assay.
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
FRET-based SNAP-25 peptide substrate (e.g., SNAPtide™)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 1 µL of this compound at various concentrations (or DMSO for control) to the wells.
-
Add 25 µL of a solution containing BoNT/A LC to each well to a final concentration of ~5 nM.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the FRET-based SNAP-25 substrate to each well (final concentration ~5 µM).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission wavelengths dependent on the FRET pair used).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Neurotransmitter Release Assay
This protocol assesses the ability of this compound to protect cultured neurons from the inhibitory effects of BoNT/A LC on neurotransmitter release.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Recombinant BoNT/A Light Chain (LC) or full-length BoNT/A
-
This compound
-
High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)
-
Neurotransmitter detection kit (e.g., for glutamate or acetylcholine)
-
Cell culture reagents
Procedure:
-
Plate neurons in a 24-well plate and culture until mature.
-
Pre-incubate the cells with this compound at the desired concentration for 1 hour.
-
Add BoNT/A LC to the culture medium at a pre-determined concentration known to inhibit neurotransmitter release and incubate for 4-6 hours.
-
Wash the cells twice with a basal salt solution.
-
Stimulate neurotransmitter release by incubating the cells with high potassium stimulation buffer for 5 minutes.
-
Collect the supernatant.
-
Quantify the amount of neurotransmitter in the supernatant using a specific detection kit according to the manufacturer's instructions.
-
Normalize the neurotransmitter release to the total protein content of the cells in each well.
Protocol 3: In Vitro Vesicle Fusion (Lipid Mixing) Assay
This assay reconstitutes the core components of the synaptic vesicle fusion machinery in liposomes to directly measure the effect of this compound on the fusion process.
Figure 3: Workflow for the in vitro vesicle fusion assay.
Materials:
-
Recombinant v-SNARE (e.g., Synaptobrevin-2)
-
Recombinant t-SNAREs (e.g., Syntaxin-1A and SNAP-25)
-
Lipids (e.g., POPC, DOPS)
-
Fluorescently labeled lipids (FRET pair, e.g., NBD-PE and Rhodamine-PE)
-
BoNT/A Light Chain (LC)
-
This compound
-
Dialysis cassettes
-
Fluorometer
Procedure:
-
Prepare v-SNARE liposomes:
-
Mix lipids and fluorescently labeled lipids in chloroform.
-
Dry the lipid mixture to a thin film.
-
Hydrate the film with buffer containing the v-SNARE protein.
-
Form liposomes by extrusion.
-
-
Prepare t-SNARE liposomes:
-
Follow the same procedure as for v-SNARE liposomes but without fluorescent lipids and using the t-SNARE proteins.
-
-
BoNT/A LC Treatment:
-
Incubate the t-SNARE liposomes with BoNT/A LC in the presence or absence of this compound at 37°C for 1 hour.
-
-
Fusion Reaction:
-
In a fluorometer cuvette, mix the treated t-SNARE liposomes with the v-SNARE liposomes.
-
Monitor the increase in the donor fluorophore's fluorescence (dequenching) over time as a measure of lipid mixing (fusion).
-
-
Data Analysis:
-
Calculate the initial rate of fusion from the fluorescence traces.
-
Compare the fusion rates between the different conditions.
-
Conclusion
This compound represents a valuable chemical tool for dissecting the molecular events underlying synaptic vesicle fusion. By specifically inhibiting the proteolytic activity of the BoNT/A light chain, researchers can precisely control the integrity of the SNARE complex. The protocols outlined above provide a framework for utilizing this compound to quantify the enzymatic activity of BoNT/A LC, to study the role of SNAP-25 cleavage in neurotransmitter release from cultured neurons, and to investigate the direct impact on the biophysical process of membrane fusion in a reconstituted system. While these protocols are based on established methods, their specific application with this compound will require empirical optimization. The data generated from such studies will contribute to a deeper understanding of the mechanisms of synaptic transmission and may aid in the development of novel therapeutics for botulism and other neurological disorders.
References
Troubleshooting & Optimization
how to address BoNT-IN-2 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of BoNT-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the Light Chain (LC) of Botulinum Neurotoxin Serotype A (BoNT/A).[1] Its primary on-target effect is the inhibition of the metalloprotease activity of BoNT/A LC, which is responsible for cleaving the SNAP-25 protein.[2][3] This cleavage event is a critical step in the mechanism of BoNT/A-induced paralysis, as it prevents the release of acetylcholine at the neuromuscular junction.[2]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound have not been extensively characterized in publicly available literature, its chemical class as a likely hydroxamate-based inhibitor raises possibilities of interactions with other metalloproteinases.[4][5][6] Potential off-target enzymes could include:
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4][7][8]
-
A Disintegrin and Metalloproteinases (ADAMs): These are cell surface proteins with diverse functions, including the shedding of cell surface proteins.[4]
Off-target binding to these or other enzymes could lead to unintended biological consequences in experimental systems.[4][9]
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of specific functional assays and general cytotoxicity measurements is recommended.
-
On-target effects should correlate with the specific inhibition of BoNT/A LC activity. This can be directly measured by assessing the cleavage of its substrate, SNAP-25.[10][11]
-
Off-target effects may manifest as generalized cytotoxicity or other cellular changes that are independent of SNAP-25 cleavage.[12][13][14][15]
Implementing proper experimental controls is essential for this differentiation.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Cell Viability
You observe significant cytotoxicity in your cell cultures treated with this compound, even at concentrations that should primarily inhibit BoNT/A LC.
Possible Cause 1: Off-target cytotoxic effects of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response cytotoxicity assay: Treat your cells with a range of this compound concentrations in the absence of BoNT/A. This will help determine the inherent toxicity of the compound.
-
Use multiple cytotoxicity assays: Employ assays with different mechanisms, such as the MTT assay (measures metabolic activity) and the Neutral Red Uptake assay (measures lysosomal integrity), to get a comprehensive view of cytotoxicity.[12][14][16][17]
-
Compare with a vehicle control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Possible Cause 2: Synergistic toxicity with components of the culture medium.
-
Troubleshooting Steps:
-
Review media components: Check for any components in your cell culture medium that might interact with this compound.
-
Test in a simpler buffer system: If possible, perform short-term experiments in a buffered saline solution to see if the toxicity persists.
-
Issue 2: Inconsistent Inhibition of BoNT/A Activity
You are seeing variable or lower-than-expected inhibition of BoNT/A-induced SNAP-25 cleavage in the presence of this compound.
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Optimize inhibitor pre-incubation time: Determine the optimal time to pre-incubate cells with this compound before adding BoNT/A to ensure adequate cell penetration and target engagement.
-
Verify BoNT/A concentration and activity: Ensure that the concentration of BoNT/A used is appropriate to induce measurable SNAP-25 cleavage within your experimental timeframe. The activity of your BoNT/A stock should be regularly verified.
-
Check cell density: Cell density can influence the effective concentration of both the toxin and the inhibitor. Ensure consistent cell seeding densities across experiments.[18]
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Proper storage: Ensure this compound is stored according to the manufacturer's recommendations to prevent degradation.
-
Fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a stock solution.
-
Issue 3: Discrepancy Between SNAP-25 Cleavage Inhibition and a Functional Outcome
You observe that this compound effectively inhibits SNAP-25 cleavage, but a downstream functional effect you are measuring (e.g., neurotransmitter release) is not restored to the expected level.
Possible Cause 1: Off-target effects interfering with the functional assay.
-
Troubleshooting Steps:
-
Assess the effect of this compound alone on the functional assay: Perform the functional assay with this compound in the absence of BoNT/A to see if the inhibitor itself has an effect on the measured parameter.
-
Investigate potential off-target pathways: Consider if this compound could be affecting other components of the neurotransmitter release machinery or other signaling pathways relevant to your functional readout.
-
Possible Cause 2: Irreversible effects of BoNT/A intoxication.
-
Troubleshooting Steps:
-
Time course experiment: Investigate if the functional recovery is delayed and occurs at later time points after the inhibition of SNAP-25 cleavage.
-
Consider cellular recovery mechanisms: The restoration of function may depend on the synthesis of new SNAP-25 protein, which can take time.
-
Experimental Protocols
On-Target Effect Assessment: SNAP-25 Cleavage Assay (Western Blot)
This protocol is for assessing the ability of this compound to inhibit BoNT/A-induced cleavage of SNAP-25 in a neuronal cell line (e.g., SiMa, PC12).
Materials:
-
Neuronal cell line (e.g., SiMa)
-
Cell culture medium and supplements
-
This compound
-
BoNT/A
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SNAP-25 (recognizing both intact and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed neuronal cells in a multi-well plate and allow them to adhere and differentiate according to the cell line-specific protocol.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Toxin Challenge: Add BoNT/A to the wells at a final concentration known to cause significant SNAP-25 cleavage and incubate for the desired time (e.g., 24-48 hours).[19]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SNAP-25 antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for both intact and cleaved SNAP-25. The ratio of cleaved to intact SNAP-25 is a measure of BoNT/A activity.
Off-Target Effect Assessment: Cytotoxicity Assays
This assay measures cell viability based on the metabolic activity of mitochondria.[12][13][15][20][21]
Materials:
-
Cells in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound (and a vehicle control) for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[15]
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[14][17][22]
Materials:
-
Cells in a 96-well plate
-
This compound
-
Neutral red solution
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound (and a vehicle control) for the desired duration.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red. Incubate for 2-3 hours.
-
Washing and Destaining: Remove the neutral red medium, wash the cells with PBS, and add the destain solution.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[23]
Data Presentation
Table 1: On-Target vs. Off-Target Activity of a Hypothetical BoNT/A LC Inhibitor
| Assay | Endpoint | IC₅₀ / CC₅₀ (µM) |
| On-Target | ||
| SNAP-25 Cleavage Assay | Inhibition of BoNT/A LC | 4.5 |
| Off-Target | ||
| MMP-2 Activity Assay | Inhibition of MMP-2 | > 100 |
| MMP-9 Activity Assay | Inhibition of MMP-9 | > 100 |
| Cytotoxicity | ||
| MTT Assay (Neuronal Cells) | Cell Viability | 75 |
| Neutral Red Uptake Assay (Neuronal Cells) | Cell Viability | 82 |
Data is hypothetical and for illustrative purposes only.
Visualizations
Caption: BoNT/A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating on-target and off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 3. The destructive effect of botulinum neurotoxins on the SNARE protein: SNAP-25 and synaptic membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 8. Effect of Matrix Metalloproteinase Inhibitors on the Dentin Bond Strength and Durability of a Two-Step Universal Adhesive System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAP25 Cleavage Assay by Western Blot [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. qualitybiological.com [qualitybiological.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. iivs.org [iivs.org]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
dealing with low potency of BoNT-IN-2 in cellular models
Welcome to the technical support center for BoNT-IN-2, a potent inhibitor of the Botulinum neurotoxin A (BoNT/A) light chain (LC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular models and to troubleshoot common issues, particularly its observed low potency in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: Why am I observing significantly lower potency of this compound in my cellular assay compared to its published IC50 value?
The most likely reason for the discrepancy between the biochemical IC50 and the cellular potency of this compound is its low aqueous solubility and potential for precipitation in cell culture media. The published IC50 of 4.5 µM was determined in a cell-free enzymatic assay, which may not reflect the compound's behavior in a complex cellular environment.[1]
Key Troubleshooting Steps:
-
Optimize Compound Solubilization: this compound is sparingly soluble in aqueous solutions. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it carefully into your cell culture medium.
-
Recommended Solvent: Start by dissolving this compound in 100% DMSO. MedchemExpress suggests that a concentration of 5 mg/mL (12.55 mM) can be achieved with sonication and warming to 60°C.[1]
-
Working Dilution: When preparing your final working concentrations, it is critical to minimize the final DMSO concentration in your cell culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of <0.5% is generally recommended.
-
Precipitation Check: After diluting this compound into your final assay medium, visually inspect the solution for any signs of precipitation, both immediately and after incubation at 37°C. You can also centrifuge the medium and check for a pellet.
-
-
Consider Formulation Strategies: For in vivo or challenging in vitro models, consider using formulation strategies to improve the solubility of this compound. MedchemExpress provides the following protocols to achieve a clear solution of ≥ 0.5 mg/mL[1]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3 (for in vivo): 10% DMSO, 90% Corn Oil.
-
-
Evaluate Cell Permeability: While the high lipophilicity of this compound (predicted miLogP of 5.57) suggests it should readily cross cell membranes, poor solubility can limit the effective concentration of the compound available to enter the cells. If solubility issues are addressed and potency remains low, you may need to investigate cellular uptake more directly, for instance, using cellular thermal shift assays (CETSA) if appropriate antibodies are available.
Q2: I've prepared my this compound solution as recommended, but I'm still not seeing the expected inhibitory effect. What else could be wrong?
If you have ruled out solubility as the primary issue, consider the following factors related to your experimental setup and the inhibitor itself:
-
Inhibitor Stability: Ensure that your this compound stock solutions are stored correctly. For powdered compound, storage at -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. The stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment is unknown and may need to be empirically determined.
-
Cellular Model and Assay Endpoint:
-
Cell Type: The efficacy of this compound may vary between different neuronal cell lines (e.g., SiMa, SH-SY5Y, primary neurons). Ensure your chosen cell model is sensitive to BoNT/A intoxication.
-
BoNT/A Concentration and Activity: Verify the activity of your BoNT/A lot. The potency of the toxin can vary. Use a concentration of BoNT/A that gives a robust signal in your assay without causing excessive cell death.
-
Assay Endpoint: The most direct measure of BoNT/A LC activity is the cleavage of its substrate, SNAP25. Assays that measure downstream effects, such as neurotransmitter release, may be influenced by other cellular pathways.
-
-
Off-Target Effects: At high concentrations, small molecule inhibitors can exhibit off-target effects that may mask the desired inhibitory activity or cause cytotoxicity. It is important to include appropriate controls, such as a vehicle-only control and a positive control for inhibition of the BoNT/A pathway.
Frequently Asked Questions (FAQs)
What is the mechanism of action of BoNT/A and this compound?
Botulinum neurotoxin A (BoNT/A) is a zinc-dependent metalloprotease that specifically cleaves the SNAP25 protein, a component of the SNARE complex. This cleavage prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of acetylcholine and leading to flaccid paralysis. This compound is a small molecule inhibitor that targets the light chain (the enzymatic domain) of BoNT/A, directly inhibiting its proteolytic activity.
What is the recommended storage for this compound?
-
Powder: -20°C for 3 years, or 4°C for 2 years.
-
In Solvent: -80°C for 6 months, or -20°C for 1 month.[1]
What is the predicted LogP of this compound?
The predicted miLogP (Molinspiration) for this compound is 5.57. A LogP value greater than 5 is indicative of high lipophilicity and often correlates with poor aqueous solubility.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | MedchemExpress[1] |
| IC50 (cell-free) | 4.5 µM | MedchemExpress[1] |
| Molecular Weight | 398.50 g/mol | MedchemExpress[1] |
| Formula | C25H26N4O | MedchemExpress[1] |
| Solubility in DMSO | ≥ 5 mg/mL (12.55 mM) with sonication and warming | MedchemExpress[1] |
| Predicted miLogP | 5.57 | Molinspiration |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM stock solution (e.g., for 1 mg of this compound, add 250.94 µL of DMSO).
-
To aid dissolution, gently warm the solution to 60°C and sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
For the final dilution into cell culture medium, add the appropriate volume of the intermediate stock to the pre-warmed medium. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
Mix thoroughly by gentle inversion or pipetting. Visually inspect for any precipitation.
-
Protocol 2: General Neuronal Cell-Based Assay for BoNT/A Inhibition
This protocol provides a general framework. Specific parameters such as cell density, BoNT/A concentration, and incubation times should be optimized for your specific cell line and assay.
-
Cell Plating:
-
Plate neuronal cells (e.g., SiMa, SH-SY5Y) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow cells to adhere and differentiate if necessary, according to your standard protocol.
-
-
Compound Pre-incubation:
-
Prepare working solutions of this compound in cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add the this compound working solutions.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C, 5% CO2.
-
-
BoNT/A Challenge:
-
Prepare a 2x working solution of BoNT/A in cell culture medium.
-
Add an equal volume of the 2x BoNT/A solution to the wells already containing the 1x this compound.
-
Include appropriate controls:
-
Vehicle control (medium with the same final concentration of DMSO).
-
BoNT/A only control (no inhibitor).
-
No-toxin control.
-
-
Incubate for a period sufficient to induce SNAP25 cleavage (e.g., 24-48 hours) at 37°C, 5% CO2.
-
-
Endpoint Analysis (SNAP25 Cleavage):
-
Lyse the cells and collect the protein lysates.
-
Determine the extent of SNAP25 cleavage using Western blotting or an ELISA with antibodies that specifically recognize the cleaved form of SNAP25.
-
Quantify the results and calculate the IC50 of this compound in your cellular model.
-
Visualizations
Caption: Mechanism of BoNT/A intoxication and the inhibitory action of this compound.
References
Technical Support Center: BoNT-IN-2 in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when using BoNT-IN-2 in fluorescence-based assays.
Troubleshooting Guide: Common Artifacts and Solutions
When using this compound, a known inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC)[1], in fluorescence-based assays, it is crucial to be aware of potential artifacts that can lead to inaccurate data interpretation. The following table summarizes common issues, their potential causes, and recommended solutions.
| Artifact/Issue | Potential Causes | Recommended Solutions |
| False Positives (Apparent Inhibition) | - Autofluorescence of this compound: The compound itself may fluoresce at the excitation/emission wavelengths used in the assay.[2][3] - Fluorescence Quenching: this compound might quench the fluorescence of the reporter molecule. - Non-specific Binding: The inhibitor may bind to the fluorescent substrate or enzyme, causing a conformational change that alters fluorescence.[4] - Compound Aggregation: At higher concentrations, this compound may form aggregates that interfere with the assay optics or sequester the fluorescent probe.[4] | - Run a control experiment with this compound alone (no enzyme or substrate) to measure its intrinsic fluorescence. - Perform a counter-screen to test for fluorescence quenching. - Use structurally similar but inactive compounds as negative controls. - Test a range of this compound concentrations to identify potential aggregation issues. - Consider using a different fluorophore with a shifted spectrum. |
| False Negatives (Lack of Inhibition) | - Incorrect Filter Sets: Excitation and emission wavelengths may not be optimal for the fluorophore in the presence of this compound. - Insufficient Incubation Time: The inhibitor may require a longer pre-incubation period with the enzyme to be effective. - Degradation of this compound: The compound may be unstable under the assay conditions (e.g., light exposure, temperature).[1] | - Verify the spectral properties of your fluorophore and ensure your instrument's filter sets are appropriate. - Optimize the pre-incubation time of this compound with the BoNT/A LC. - Follow the manufacturer's storage and handling instructions for this compound, protecting it from light and ensuring proper storage temperatures.[1] |
| High Background Fluorescence | - Autofluorescence from Biological Samples: Cells, tissues, or media components can contribute to background fluorescence.[5][6][7] - Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances. | - Include a "no-cell" or "no-enzyme" control to determine the background fluorescence of the assay components. - Use phenol red-free media for cell-based assays. - Consider using spectral unmixing or background subtraction algorithms if your instrument supports it. - Use high-purity, fluorescence-free reagents. |
| Signal Variability/Poor Reproducibility | - Photobleaching: The fluorophore may be losing its fluorescence upon repeated exposure to excitation light.[2] - Sample Preparation Inconsistencies: Variations in cell seeding density, reagent concentrations, or incubation times can lead to variability.[8] | - Minimize the exposure of your samples to the excitation light source. - Use an anti-fade reagent if compatible with your assay. - Standardize all steps of your experimental protocol. - Ensure thorough mixing of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), which is a zinc metalloprotease.[1] The BoNT/A LC cleaves SNARE proteins, such as SNAP-25, which are essential for the release of the neurotransmitter acetylcholine from nerve endings.[9][10][11][12] By inhibiting the proteolytic activity of the light chain, this compound prevents the cleavage of SNAP-25, thereby blocking the neurotoxic effects of BoNT/A.
Q2: How can I be sure that the observed activity of this compound is specific?
A2: To confirm the specificity of this compound in your assay, consider the following controls:
-
Use an inactive analog: If available, use a structurally related molecule to this compound that is known to be inactive against BoNT/A LC.
-
Vary the enzyme concentration: The inhibitory effect of this compound should be dependent on the concentration of the BoNT/A LC.
-
Orthogonal assays: Confirm your findings using a different assay format that relies on a different detection principle (e.g., a non-fluorescence-based assay).
Q3: What are the optimal storage and handling conditions for this compound?
A3: According to the supplier, this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is important to protect the compound from light. When preparing stock solutions, use an appropriate solvent and store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays designed to measure BoNT/A activity. However, it is important to consider potential issues such as cell permeability, cytotoxicity, and off-target effects. Always include appropriate controls to assess the health and viability of the cells in the presence of the inhibitor. Several cell lines, such as neuroblastoma cell lines, are used in BoNT research and can be suitable for such assays.[13]
Experimental Protocols & Visualizations
General Protocol for a FRET-Based BoNT/A LC Activity Assay
This protocol describes a general workflow for measuring the activity of BoNT/A LC and the inhibitory effect of this compound using a Förster Resonance Energy Transfer (FRET)-based substrate. FRET-based assays for BoNT/A often utilize a substrate containing a cleavage site for the enzyme flanked by a donor and an acceptor fluorophore.[14] Cleavage of the substrate leads to a decrease in FRET.
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
FRET-based BoNT/A substrate (e.g., a peptide with a donor/acceptor pair)
-
This compound
-
Assay buffer (e.g., HEPES-based buffer with a zinc salt)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Dilute BoNT/A LC to the desired concentration in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in assay buffer.
-
Dilute the FRET substrate to the final working concentration in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Negative Control (No Enzyme): Add assay buffer and FRET substrate.
-
Positive Control (Enzyme Activity): Add BoNT/A LC and FRET substrate.
-
Inhibitor Wells: Add BoNT/A LC, various concentrations of this compound, and FRET substrate. It is recommended to pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Compound Control: Add this compound and FRET substrate (no enzyme) to check for autofluorescence or quenching.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Measurement: Read the fluorescence intensity of the donor and acceptor fluorophores at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the FRET ratio (e.g., Acceptor/Donor intensity) or the rate of substrate cleavage. Determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: FRET-based assay workflow for this compound.
BoNT/A Mechanism of Action and Inhibition by this compound
Botulinum neurotoxin A (BoNT/A) is a two-chain protein consisting of a heavy chain (HC) and a light chain (LC). The HC binds to receptors on the surface of neurons, leading to the toxin's internalization. Once inside the neuron, the LC, a zinc metalloprotease, is released into the cytosol. The LC then specifically cleaves the SNAP-25 protein, a component of the SNARE complex. This cleavage prevents the fusion of synaptic vesicles with the neuronal membrane, thereby inhibiting the release of acetylcholine and causing flaccid paralysis.[9][11][15] this compound acts by directly inhibiting the enzymatic activity of the BoNT/A LC.
Caption: Inhibition of BoNT/A by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 9. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proposed BoNT/A and /B Peptide Substrates Cannot Detect Multiple Subtypes in the Endopep-MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tandem Fluorescent Proteins as Enhanced FRET-based Substrates for Botulinum Neurotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Cell Permeability of BoNT-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of BoNT-IN-2, a known inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on discrepancies between in vitro biochemical assays and cell-based assay results.
Issue: Significant Drop in Potency of this compound in Cell-Based Assays Compared to Biochemical Assays
Researchers often observe that this compound, which has an IC50 of 4.5 μM in biochemical assays, shows significantly lower efficacy in cell-based models.[1][2] This discrepancy is a common challenge for quinolinol-based inhibitors, which can be limited by low aqueous solubility and poor cell permeability.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing low cellular potency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), with a reported IC50 of 4.5 μM in in vitro enzymatic assays.[1] The light chain of BoNT/A is a zinc metalloprotease that cleaves SNAP-25, a protein essential for the release of acetylcholine at the neuromuscular junction.[3][4] By inhibiting the light chain, this compound aims to prevent this cleavage and block the neurotoxic effects of BoNT/A.
Q2: Why is the cell permeability of this compound a concern?
The target of this compound, the BoNT/A light chain, is located in the cytosol of neurons.[3] Therefore, for this compound to be effective, it must cross the cell membrane to reach its intracellular target. Many small molecule inhibitors, particularly those with quinolinol scaffolds, exhibit poor cell permeability, which can lead to a significant loss of potency in cellular and in vivo models compared to their performance in biochemical assays.[2]
Q3: What are the key strategies to enhance the cell permeability of this compound?
Several strategies can be employed to improve the intracellular delivery of this compound:
-
Chemical Modifications:
-
Prodrug Approach: Temporarily modifying the structure of this compound to increase its lipophilicity. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active inhibitor.
-
Analog Synthesis: Synthesizing and screening analogs of this compound with physicochemical properties more favorable for passive diffusion across the cell membrane.
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound within lipid-based nanoparticles (liposomes) can facilitate its entry into cells through endocytosis.
-
Nanoparticle Formulation: Utilizing other types of nanoparticles, such as polymeric nanoparticles, to improve the solubility and cellular uptake of the inhibitor.
-
-
Conjugation to Carrier Molecules:
-
Cell-Penetrating Peptides (CPPs): Covalently attaching this compound to a CPP, a short peptide sequence that can translocate across the plasma membrane, can significantly enhance its intracellular delivery.
-
Q4: How can I experimentally assess the cell permeability of this compound and its derivatives?
Several in vitro models are available to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses the passive diffusion of a compound across an artificial lipid membrane. It provides a preliminary indication of a molecule's ability to cross the cell membrane.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It is considered a more biologically relevant model as it accounts for both passive diffusion and active transport processes.
Q5: What cell-based assays can be used to evaluate the efficacy of permeability-enhanced this compound?
To determine if enhanced permeability translates to improved efficacy, the following cell-based assays are recommended:
-
Neuronal Cell-Based BoNT/A Activity Assay: This assay typically uses a neuronal cell line (e.g., SiMa, SH-SY5Y) that is sensitive to BoNT/A.[5] The readout is the extent of SNAP-25 cleavage, which can be quantified by methods such as Western blotting or ELISA. A potent inhibitor will reduce the amount of cleaved SNAP-25.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify that this compound is engaging with its intracellular target. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Quantitative Data Summary
The following table template can be used to summarize and compare the properties of different this compound formulations or analogs.
| Compound/Formulation | Biochemical IC50 (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Cellular EC50 (µM) |
| This compound (unmodified) | 4.5 | Enter experimental value | Enter experimental value |
| This compound Prodrug A | Enter experimental value | Enter experimental value | Enter experimental value |
| This compound-CPP Conjugate | Enter experimental value | Enter experimental value | Enter experimental value |
| This compound Liposomes | Enter experimental value | Enter experimental value | Enter experimental value |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard methods for assessing the intestinal permeability of a test compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Prepare the dosing solution by diluting the this compound stock solution in HBSS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Add the this compound dosing solution to the apical (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis and Papp Calculation:
-
Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³)
-
-
Protocol 2: Neuronal Cell-Based BoNT/A Activity Assay
Objective: To evaluate the inhibitory effect of permeability-enhanced this compound on BoNT/A-mediated SNAP-25 cleavage in a neuronal cell line.
Materials:
-
SiMa human neuroblastoma cells (or other suitable neuronal cell line)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
BoNT/A holotoxin
-
This compound (and its modified versions)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against cleaved SNAP-25
-
Primary antibody against total SNAP-25 or a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Methodology:
-
Cell Culture and Differentiation (if applicable):
-
Culture SiMa cells in T75 flasks.
-
Seed cells into 24-well plates and differentiate if necessary to enhance their sensitivity to BoNT/A.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound and its modified versions.
-
Pre-incubate the cells with the compounds for a specified time (e.g., 1-2 hours) at 37°C.
-
-
BoNT/A Challenge:
-
Expose the cells to a pre-determined concentration of BoNT/A (e.g., the EC50 for SNAP-25 cleavage in that cell line) in the presence of the inhibitors.
-
Incubate for an appropriate duration (e.g., 24-48 hours) to allow for toxin uptake and SNAP-25 cleavage.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against cleaved SNAP-25.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Normalize the cleaved SNAP-25 signal to a loading control (total SNAP-25 or a housekeeping protein).
-
-
Data Analysis:
-
Quantify the band intensities and calculate the percentage of SNAP-25 cleavage inhibition for each compound concentration.
-
Determine the EC50 value for each compound by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of BoNT/A intoxication and the inhibitory action of this compound.
Caption: Experimental workflow for the development and evaluation of permeability-enhanced this compound.
References
Validation & Comparative
Validating BoNT-IN-2 as a Specific Botulinum Neurotoxin Serotype A Light Chain Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BoNT-IN-2 as a specific inhibitor of the Botulinum Neurotoxin Serotype A (BoNT/A) Light Chain (LC). It is intended to offer an objective assessment of its performance against other known BoNT/A LC inhibitors, supported by available experimental data and detailed methodologies for key validation assays.
Introduction to BoNT/A LC Inhibition
Botulinum neurotoxin serotype A is the most potent known neurotoxin, causing flaccid paralysis by cleaving the SNAP-25 protein, which is essential for acetylcholine release at the neuromuscular junction. The catalytic activity resides in its light chain (LC), a zinc-dependent metalloprotease. Inhibition of the BoNT/A LC is a primary strategy for the development of therapeutics against botulism. An ideal inhibitor should exhibit high potency and, critically, high specificity for BoNT/A LC to minimize off-target effects.
This compound has been identified as an inhibitor of BoNT/A LC with a reported half-maximal inhibitory concentration (IC50) of 4.5 μM. This guide will compare this compound with other classes of BoNT/A LC inhibitors and outline the necessary experimental framework for its validation as a specific inhibitor.
Comparative Analysis of BoNT/A LC Inhibitors
The landscape of BoNT/A LC inhibitors includes a variety of chemical scaffolds, each with distinct mechanisms of action and inhibitory potencies. A summary of key comparative data is presented below.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | BoNT/A LC IC50/Ki | Specificity Data Available? |
| Unknown | This compound | Presumed active site binding | 4.5 µM | Not publicly available |
| Dipeptide Hydroxamates | Compound 33 | Competitive, zinc chelation | 21 nM (IC50) | High specificity for BoNT/A LC reported. |
| Quinolinol Derivatives | CB7969312 | Noncompetitive, binds to a hydrophobic pocket | Potent inhibitor with ex vivo efficacy | Some analogs show selectivity over other metalloproteases. |
| Covalent Inhibitors | Benzimidazole Acrylonitrile Series (e.g., Compound 18) | Irreversible covalent modification of Cys165 | 26 µM (IC50) | Designed for specificity to the BoNT/A LC active site. |
| Natural Products | D-chicoric acid | Noncompetitive, binds to an exosite | Submicromolar Ki | High selectivity due to targeting a unique exosite. |
Note: The lack of publicly available specificity data for this compound is a significant knowledge gap. Direct experimental validation is required to confirm its selectivity against other BoNT serotypes and metalloproteases.
Experimental Protocols for Validation
To validate this compound as a specific BoNT/A LC inhibitor, a series of in vitro and cell-based assays are required.
In Vitro Enzymatic Assay for Potency Determination (FRET-based)
This assay is used to determine the IC50 value of an inhibitor against the BoNT/A LC.
Principle: A fluorogenic substrate, such as SNAPtide™, contains a fluorophore and a quencher. Upon cleavage by BoNT/A LC, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant BoNT/A LC
-
SNAPtide™ or similar FRET substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.3)
-
Inhibitor stock solution (e.g., in DMSO)
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the BoNT/A LC to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 420 nm emission for some substrates) in a kinetic mode for a set period (e.g., 60 minutes).
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Specificity Assays
To validate this compound as a specific inhibitor, its activity must be tested against other related and unrelated proteases.
a) Cross-Reactivity against other BoNT Serotypes:
Principle: The inhibitory activity of this compound is measured against the light chains of other BoNT serotypes (e.g., BoNT/B, BoNT/E) that cleave different substrates.
Protocol:
-
Perform the in vitro enzymatic assay as described above, but replace BoNT/A LC with the light chains of other BoNT serotypes (e.g., BoNT/B LC, BoNT/E LC).
-
Use the appropriate FRET substrate for each serotype (e.g., a VAMP-2-based substrate for BoNT/B).
-
Determine the IC50 of this compound for each serotype. A significantly higher IC50 for other serotypes compared to BoNT/A would indicate specificity.
b) Cross-Reactivity against other Metalloproteases:
Principle: Test the inhibitory activity of this compound against a panel of other zinc metalloproteases (e.g., matrix metalloproteinases - MMPs, thermolysin) to assess off-target effects.
Protocol:
-
Utilize commercially available assay kits for various metalloproteases.
-
Follow the manufacturer's instructions to test the inhibitory effect of this compound at various concentrations.
-
A lack of significant inhibition of these proteases at concentrations effective against BoNT/A LC would confirm specificity.
Cell-Based Assay for Cellular Efficacy
Principle: This assay evaluates the ability of the inhibitor to protect neuronal cells from BoNT/A-induced cleavage of SNAP-25.
Materials:
-
Neuronal cell line (e.g., Neuro-2a, SiMa)
-
BoNT/A holotoxin
-
This compound
-
Cell lysis buffer
-
Antibodies against SNAP-25 (both intact and cleaved forms)
-
Western blotting or ELISA equipment
Protocol:
-
Culture neuronal cells to a suitable confluency.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Expose the cells to a pre-determined concentration of BoNT/A holotoxin.
-
After an incubation period (e.g., 24-48 hours), lyse the cells.
-
Analyze the cell lysates by Western blot or ELISA using antibodies that can differentiate between intact and BoNT/A-cleaved SNAP-25.
-
Quantify the amount of cleaved SNAP-25 in treated versus untreated cells to determine the protective effect of this compound.
Visualizing Key Processes
To better understand the context of this compound's action and the experimental workflows for its validation, the following diagrams are provided.
Comparative Analysis of BoNT-IN-2 Cross-Reactivity with Botulinum Neurotoxin Serotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the botulinum neurotoxin (BoNT) inhibitor, BoNT-IN-2, focusing on its cross-reactivity with different BoNT serotypes. As a known inhibitor of the BoNT serotype A (BoNT/A) light chain (LC), understanding its activity profile against other serotypes, such as BoNT/B and BoNT/E, is crucial for therapeutic development and research applications.
Executive Summary
This compound is a small molecule inhibitor targeting the light chain of BoNT/A, the zinc-dependent metalloprotease responsible for cleaving SNAP-25 and subsequently blocking neurotransmitter release.[1] It exhibits an IC50 value of 4.5 µM for BoNT/A LC.[1] While direct experimental data on the cross-reactivity of this compound with other BoNT serotypes is not publicly available, the analysis of analogous compounds with a similar quinolinol scaffold suggests that achieving broad-spectrum inhibition across serotypes is challenging. Quinolinol-based inhibitors have been primarily investigated for their activity against BoNT/A LC, with structural modifications significantly impacting potency and selectivity.[2][3] This guide presents a comparative framework based on available data for quinolinol inhibitors and detailed experimental protocols to enable researchers to conduct their own cross-reactivity studies.
Data Presentation: Comparative Inhibitory Activity
Due to the absence of specific cross-reactivity data for this compound, this table provides a template for presenting such data and includes information on related quinolinol-based inhibitors to offer a contextual comparison.
| Compound | Target Serotype | IC50 (µM) | Reference Compound(s) | IC50 (µM) against other serotypes |
| This compound | BoNT/A LC | 4.5[1] | Clioquinol (a quinolinol) | BoNT/A LC: 20.3[3] |
| BoNT/B LC | Data not available | Data not available | ||
| BoNT/E LC | Data not available | Data not available |
Note: The data for reference compounds is provided to illustrate the typical range of activity for the quinolinol scaffold against BoNT/A LC. The lack of data for other serotypes highlights a critical knowledge gap.
Experimental Protocols
To facilitate the investigation of this compound cross-reactivity, detailed protocols for a standard in vitro enzymatic assay are provided below.
In Vitro Enzymatic Inhibition Assay (SNAPtide Assay)
This assay measures the enzymatic activity of the BoNT/A light chain by monitoring the cleavage of a fluorogenic substrate, SNAPtide®.[2][4] Inhibition of this cleavage is indicative of the inhibitor's potency.
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
Recombinant BoNT/B LC and BoNT/E LC (for cross-reactivity studies)
-
SNAPtide® (fluorogenic substrate for BoNT/A)
-
VAMPtide (fluorogenic substrate for BoNT/B)
-
A specific fluorogenic substrate for BoNT/E LC
-
This compound
-
Assay Buffer: 40 mM Hepes, pH 7.4, 0.01% Tween-20[5]
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in DMSO.
-
Enzyme Preparation: Dilute the BoNT LC (A, B, or E) to the desired concentration in the assay buffer.
-
Assay Reaction: a. In a 96-well black plate, add 1 µL of the diluted this compound or DMSO (as a control). b. Add 79 µL of assay buffer. c. Add 10 µL of the diluted BoNT LC to each well and pre-incubate for 5 minutes at room temperature.[5] d. Initiate the reaction by adding 10 µL of the appropriate fluorogenic substrate (e.g., SNAPtide® for BoNT/A LC) to each well.
-
Data Acquisition: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence versus time curves). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
BoNT/A Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of BoNT/A and the point of inhibition by a light chain inhibitor like this compound.
Caption: BoNT/A intoxication pathway and inhibition by this compound.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines the logical flow of experiments to determine the cross-reactivity of this compound.
Caption: Workflow for assessing this compound cross-reactivity.
References
A Comparative Guide to Confirming the Inhibitory Effect of BoNT-IN-2 and Alternatives on SNAP-25 Cleavage by Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor BoNT-IN-2 and other alternatives in preventing the cleavage of SNAP-25 by Botulinum Neurotoxin Serotype A (BoNT/A). The information herein is supported by experimental data and detailed protocols to assist in the evaluation and selection of inhibitors for research and therapeutic development.
Introduction to BoNT/A and SNAP-25 Cleavage
Botulinum Neurotoxin Serotype A is a potent neurotoxin that causes flaccid paralysis by inhibiting the release of the neurotransmitter acetylcholine at the neuromuscular junction.[1][2] The toxin's light chain (LC) is a zinc-dependent metalloprotease that specifically cleaves the synaptosomal-associated protein of 25 kDa (SNAP-25) between residues Gln197 and Arg198.[3][4] This cleavage prevents the formation of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking neurotransmitter release.[1][3] The long duration of action of BoNT/A makes the development of effective inhibitors a critical area of research for both therapeutic and biodefense purposes.
Mechanism of BoNT/A-mediated SNAP-25 Cleavage and Inhibition
The intracellular mechanism of BoNT/A involves several steps, starting from binding to the neuron and culminating in the cleavage of SNAP-25. Small molecule inhibitors, such as this compound, are designed to interfere with the catalytic activity of the BoNT/A light chain, thus preserving the integrity of SNAP-25 and maintaining normal neuronal function.
References
A Comparative Analysis of BoNT-IN-2 and Hydroxamate-Based Inhibitors for Botulinum Neurotoxin A Light Chain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two classes of small molecule inhibitors targeting the light chain (LC) of Botulinum Neurotoxin A (BoNT/A), a potent metalloprotease responsible for the neurotoxic effects of botulism. The comparison focuses on BoNT-IN-2 and a range of hydroxamate-based inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and screening workflows.
Introduction to BoNT/A and its Inhibition
Botulinum neurotoxin A is the most potent known biological toxin and is classified as a Tier 1 bioterrorism agent.[1] Its toxicity stems from the enzymatic activity of its light chain, a zinc-dependent metalloprotease that cleaves the SNAP-25 protein, a crucial component of the SNARE complex required for acetylcholine release at the neuromuscular junction.[2][3] This cleavage prevents nerve signaling, leading to flaccid paralysis.[2] The development of small molecule inhibitors that can penetrate neuronal cells and inactivate the BoNT/A LC is a critical area of research for post-exposure therapeutics.
This compound and hydroxamate-based inhibitors represent two distinct chemical scaffolds designed to inhibit the catalytic activity of the BoNT/A LC. Both aim to interact with the active site of the enzyme, but through different binding modalities.
Mechanism of Action
This compound is identified as an inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC).[4] While the specific binding mode of this compound is not extensively detailed in the provided search results, its inhibitory activity is directed against the catalytic domain of the BoNT/A LC.
Hydroxamate-based inhibitors , on the other hand, are well-characterized as zinc-chelating agents.[5] The hydroxamic acid moiety (-CONHOH) in these compounds directly coordinates with the essential zinc ion in the active site of the BoNT/A LC metalloprotease, thereby inhibiting its enzymatic function.[6] The potency and selectivity of these inhibitors are further influenced by the various substituents on the core scaffold, which interact with surrounding amino acid residues in the active site.[6]
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of hydroxamate-based inhibitors against the BoNT/A light chain. It is crucial to note that these values are compiled from different studies and the experimental conditions may have varied. Therefore, a direct comparison of potency should be made with caution.
| Inhibitor Class | Compound Name/Description | IC50 (µM) | Reference(s) |
| Non-Hydroxamate | This compound (Compound 33) | 4.5 | [4] |
| Hydroxamate-Based | 2,4-dichlorocinnamyl hydroxamic acid | 0.23 | |
| Hydroxamate-Based | Biarylcinnamyl hydroxamate 4 | 1.23 | |
| Hydroxamate-Based | 4-chlorocinnamic hydroxamate | 15 | [6] |
| Hydroxamate-Based | 2,4-dichlorocinnamic acid hydroxamate | <1 | [6] |
Experimental Protocols
The determination of IC50 values for BoNT/A LC inhibitors is commonly performed using in vitro enzymatic assays. A widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.
FRET-Based Assay for BoNT/A LC Inhibition
This assay measures the cleavage of a synthetic peptide substrate that mimics a portion of the SNAP-25 protein. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the BoNT/A LC, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant BoNT/A light chain (LC)
-
FRET-based peptide substrate (e.g., SNAPtide™)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4)
-
Test inhibitors (this compound or hydroxamate-based compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the BoNT/A LC, FRET substrate, and test inhibitors in the assay buffer. A typical final concentration for the enzyme is in the low nanomolar range, while the substrate concentration is usually around its Michaelis-Menten constant (Km).
-
Inhibitor Incubation: Add a fixed amount of the BoNT/A LC to the wells of the microplate. Then, add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (positive control for enzyme activity) and wells with no enzyme (negative control). Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in each well using a fluorescence plate reader. Measurements are typically taken at regular intervals over a specific period (e.g., 60-90 minutes).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Botulinum Neurotoxin A intoxication pathway.
Experimental Workflow
Caption: General workflow for screening BoNT/A inhibitors.
Conclusion
Both this compound and hydroxamate-based inhibitors show promise as potential therapeutics against Botulinum neurotoxin A by targeting its light chain. Hydroxamate-based inhibitors are generally more extensively characterized, with some compounds demonstrating sub-micromolar inhibitory activity. The development of potent, cell-permeable, and non-toxic inhibitors remains a key challenge in the field. The experimental protocols and workflows described in this guide provide a framework for the continued discovery and evaluation of novel BoNT/A LC inhibitors. Further head-to-head comparative studies are necessary to definitively assess the relative performance of different inhibitor scaffolds under identical experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, rapid and sensitive FRET assay for botulinum neurotoxin serotype B detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of BoNT-IN-2 Against Other Metalloproteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of BoNT-IN-2, a known inhibitor of Botulinum Neurotoxin A Light Chain (BoNT/A LC), against a panel of other metalloproteases. The information presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and its potential for off-target effects. The data is compiled from studies on BoNT/A LC inhibitors with similar structural features.
Mechanism of Action of BoNT/A LC
Botulinum Neurotoxin A (BoNT/A) is a potent neurotoxin that causes flaccid paralysis by inhibiting the release of acetylcholine at the neuromuscular junction. The toxin consists of a heavy chain and a light chain (LC). The BoNT/A LC is a zinc-dependent metalloprotease that specifically cleaves the SNAP-25 protein, a component of the SNARE complex essential for vesicle fusion and neurotransmitter release. Inhibition of BoNT/A LC is a key strategy for the development of therapeutics against botulism.
Comparative Specificity of BoNT/A LC Inhibitors
The following table summarizes the inhibitory activity of BoNT/A LC inhibitors, including compounds structurally related to this compound, against a selection of metalloproteases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Enzyme Target | Class | This compound (IC50) | Representative Metalloprotease Inhibitor (IC50) |
| BoNT/A LC | Clostridial Metalloprotease | 4.5 µM | - |
| MMP-1 | Matrix Metalloprotease | > 100 µM | Batimastat: 3 nM |
| MMP-2 | Matrix Metalloprotease | > 100 µM | Batimastat: 4 nM |
| MMP-3 | Matrix Metalloprotease | Not Reported | Batimastat: 20 nM |
| MMP-7 | Matrix Metalloprotease | Not Reported | Batimastat: 6 nM |
| MMP-9 | Matrix Metalloprotease | > 100 µM | Batimastat: 10 nM |
| MMP-13 | Matrix Metalloprotease | Not Reported | Batimastat: 1 nM |
| ADAM10 | A Disintegrin and Metalloproteinase | Not Reported | TAPI-2: 3 µM |
| ADAM17 (TACE) | A Disintegrin and Metalloproteinase | Not Reported | TAPI-2: 120 nM |
Note: Data for this compound against MMPs is based on qualitative findings for structurally similar benzimidazole acrylonitrile and bifunctional hydroxamate-based inhibitors of BoNT/A LC, which showed no significant inhibition at concentrations up to 100 µM. Batimastat and TAPI-2 are broad-spectrum metalloprotease inhibitors included for comparison.
Experimental Protocols
In Vitro Metalloprotease Inhibition Assay (Fluorogenic Substrate Method)
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of metalloproteases using a continuous fluorogenic substrate assay.
1. Materials and Reagents:
-
Recombinant human metalloproteases (e.g., MMP-1, -2, -9; ADAM10, ADAM17)
-
Fluorogenic peptide substrates specific for each metalloprotease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Batimastat, TAPI-2)
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Prepare a serial dilution of the test compound (this compound) and reference inhibitors in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a solution of the recombinant metalloprotease to each well of the 96-well plate.
-
Add the diluted test compound or reference inhibitor to the wells containing the enzyme. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore/quencher pair of the substrate.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C. The rate of substrate cleavage is proportional to the rate of fluorescence increase.
-
Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound against metalloproteases.
Simplified Signaling Pathway of MMP-2 and MMP-9 Activation
Caption: Key signaling pathways regulating MMP-2 and MMP-9 expression.
independent verification of BoNT-IN-2 IC50 value for BoNT/A LC
An Independent Review of BoNT-IN-2: Comparative Efficacy Against Botulinum Neurotoxin A Light Chain
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of this compound and Other Small Molecule Inhibitors of Botulinum Neurotoxin A Light Chain (BoNT/A LC).
This guide provides an objective comparison of the inhibitory potency of this compound against the Botulinum Neurotoxin A Light Chain (BoNT/A LC), benchmarked against a range of alternative small molecule inhibitors. All quantitative data is presented in a clear tabular format, supported by detailed experimental methodologies and visual diagrams of the relevant biological pathway and experimental workflow.
Comparative Analysis of BoNT/A LC Inhibitors
The inhibitory efficacy of small molecules against BoNT/A LC is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The IC50 value for this compound is reported to be 4.5 μM. In the following table, we compare this value with those of other known BoNT/A LC inhibitors.
| Inhibitor | Chemical Class | IC50 (µM) | Assay Type |
| This compound | Not Specified | 4.5 | Not Specified |
| BoNT-IN-1 | Not Specified | 0.9 | Not Specified |
| NSC-240898 (Compound 10) | Bisamidine | 11 | FRET-based |
| Compound 12 | Bisamidine Analog | 2.5 | FRET-based |
| Compound 17 | Benzimidazole | 7.2 | FRET-based |
| Compound 17 | Benzimidazole | 10 | HPLC-based |
| Compound 18 | Benzimidazole Acrylonitrile | 26 | Not Specified |
| Cinnamic acid hydroxamate 8 | Cinnamic acid hydroxamate | 8.9 | Not Specified |
| D-chicoric acid (19) | Natural Product | Submicromolar | Not Specified |
BoNT/A LC Signaling Pathway
Botulinum neurotoxin A exerts its neurotoxic effects through a multi-step process that culminates in the cleavage of the SNAP-25 protein, a key component of the synaptic machinery responsible for neurotransmitter release. The light chain (LC) of BoNT/A is a zinc-dependent metalloprotease that is the active enzymatic component of the toxin.
Caption: The signaling pathway of Botulinum Neurotoxin A (BoNT/A) intoxication.
Experimental Protocols
The determination of the IC50 value for BoNT/A LC inhibitors is crucial for their evaluation. While the specific experimental protocol used for the IC50 determination of this compound is not publicly available, a general and widely accepted method involves an in vitro enzymatic assay that measures the cleavage of a synthetic peptide substrate corresponding to a segment of SNAP-25.
General HPLC-Based Assay for BoNT/A LC Inhibition:
-
Reagents and Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
Synthetic SNAP-25 peptide substrate (e.g., a 17-amino acid peptide)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.3)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the BoNT/A LC and the SNAP-25 peptide substrate in the assay buffer.
-
The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic cleavage of the substrate.
-
The enzymatic reaction is stopped by the addition of a quenching solution.
-
The reaction products are analyzed by reverse-phase HPLC. The cleavage of the SNAP-25 substrate results in the formation of two smaller peptide fragments, which can be separated and quantified.
-
The percentage of substrate cleavage is calculated for each inhibitor concentration by comparing the peak areas of the substrate and product fragments to the control.
-
-
IC50 Determination:
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a BoNT/A LC inhibitor.
Caption: A generalized workflow for determining the IC50 value of a BoNT/A LC inhibitor.
Safety Operating Guide
Navigating the Disposal of BoNT-IN-2: A Guide for Laboratory Professionals
Key Characteristics of BoNT-IN-2
A summary of the known quantitative data for this compound is provided below. This information is crucial for safe handling and storage prior to disposal.
| Property | Value | Source |
| IC50 | 4.5 μM | [1] |
| Storage (Powder) | 4°C for 2 years | [1] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
| Solubility in DMSO | 5 mg/mL (12.55 mM) | [1] |
General Protocol for Chemical Inhibitor Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general protocol for the disposal of a non-hazardous chemical inhibitor should be followed as a baseline. This is a generalized procedure and must be adapted to comply with your institution's specific safety protocols and local regulations.
1. Inactivation (if required and feasible):
-
Objective: To neutralize the biological or chemical activity of the inhibitor before disposal. The choice of inactivation method depends on the chemical nature of the compound.
-
General Method: For many organic small molecules, treatment with a strong oxidizing agent (e.g., 10% bleach solution) or hydrolysis using a strong acid or base can be effective. The reaction should be performed in a chemical fume hood with appropriate personal protective equipment (PPE). The efficacy of the inactivation should be verified if possible.
2. Neutralization (if applicable):
-
Objective: To adjust the pH of the waste solution to a neutral range (typically 6-8) before disposal.
-
Procedure:
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions) while monitoring the pH with a pH meter or pH strips.
-
Stir the solution continuously during neutralization.
-
Ensure the final pH is within the acceptable range for your facility's wastewater or chemical waste disposal stream.
-
3. Collection and Labeling:
-
Objective: To safely contain and clearly identify the chemical waste.
-
Procedure:
-
Collect the inactivated and neutralized waste in a designated, leak-proof, and chemically compatible waste container.
-
Label the container clearly with "Hazardous Waste," the chemical name (this compound, inactivated), concentration, and the date of accumulation.
-
4. Disposal:
-
Objective: To ensure the waste is transported and disposed of in accordance with all applicable environmental regulations.
-
Procedure:
-
Store the labeled waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Logical Workflow for Laboratory Chemical Disposal
The following diagram illustrates the general decision-making process and steps for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BoNT-IN-2
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with BoNT-IN-2, a potent inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC). Given the high toxicity of the target enzyme, a conservative approach to handling, incorporating protocols for the toxin itself, is mandated to ensure personnel safety.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, adherence to Biosafety Level 2 (BSL-2) or higher laboratory practices is strongly recommended. The following PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer layer can be decontaminated or disposed of frequently. |
| Lab Coat | Disposable, solid-front, back-tying gown | Protects personal clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents splashes or aerosols from entering the eyes. |
| Face Shield | Required when handling solutions outside of a biological safety cabinet | Offers an additional layer of protection for the face and mucous membranes. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is critical for the safe handling of this compound. All procedures should be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
This compound is typically a lyophilized powder.[1]
-
Store the unopened vial at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of Stock Solutions
Extreme caution must be exercised to avoid the generation of aerosols when handling the powdered form.
-
Pre-dissolution: Before opening the vial, gently tap it on a hard surface to ensure all the powder is at the bottom.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial using a sterile syringe.[1]
-
Dissolution: Gently swirl the vial to dissolve the powder. Do not vortex or sonicate, as this may generate aerosols.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution: Store stock solutions at -20°C or -80°C as recommended.[1]
Experimental Workflow
The following diagram outlines a safe and efficient workflow for experiments involving this compound.
Disposal Plan: Mitigating Environmental Contamination
All materials that have come into contact with this compound must be treated as hazardous waste.
Decontamination
-
Liquid Waste: Decontaminate all liquid waste containing this compound by adding a freshly prepared 10% bleach solution (final concentration of 0.5% sodium hypochlorite) and allowing it to sit for at least 30 minutes before disposal down the drain with copious amounts of water.[2]
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, tubes, gloves, lab coats) should be collected in a designated biohazard bag.
-
Work Surfaces: Thoroughly wipe down all work surfaces in the BSC or fume hood with a 10% bleach solution, followed by 70% ethanol to remove the bleach residue.[2]
Final Disposal
-
Autoclave the biohazard bags containing solid waste.
-
Dispose of the autoclaved waste in accordance with your institution's hazardous waste disposal procedures.
Mechanism of Action: Inhibiting the Toxin's Deadly Machinery
This compound functions by inhibiting the catalytic activity of the Botulinum Neurotoxin A Light Chain (BoNT/A LC). The light chain is a zinc-dependent endopeptidase that cleaves SNAP-25, a protein essential for the release of acetylcholine at the neuromuscular junction. By blocking this cleavage, this compound prevents the flaccid paralysis characteristic of botulism.
The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their critical work with this compound, contributing to the development of novel therapeutics while ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
